Product packaging for BI 01383298(Cat. No.:)

BI 01383298

Cat. No.: B606064
M. Wt: 445.3 g/mol
InChI Key: VUOYAALVGSMUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BI-01383298 is an inhibitor of the sodium-coupled citrate transporter (NaCT;  IC50 = ~100 nM). It irreversibly inhibits sodium-dependent citrate uptake, but not nicotinate, arginine, glutamine, tryptophan, or lactate uptake, in HepG2 cells when used at concentrations ranging from 0.01 to 1 µM.>BI01383298 is a potent inhibitor of SLC13A5, being selective over other family members and other transporters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19Cl2FN2O3S B606064 BI 01383298

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dichlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2FN2O3S/c20-15-9-16(21)11-18(10-15)28(26,27)24-7-5-14(6-8-24)19(25)23-12-13-1-3-17(22)4-2-13/h1-4,9-11,14H,5-8,12H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOYAALVGSMUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Mechanism of BI-01383298: A Selective Inhibitor of the Human Sodium-Coupled Citrate Transporter (SLC13A5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BI-01383298, a potent and selective inhibitor of the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT). This document details the molecular interactions, kinetic properties, and cellular consequences of SLC13A5 inhibition by BI-01383298, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Irreversible and Non-Competitive Inhibition of SLC13A5

BI-01383298 acts as an irreversible and non-competitive inhibitor of the human sodium-coupled citrate transporter (hNaCT), encoded by the SLC13A5 gene. This transporter is predominantly expressed in the plasma membrane of hepatocytes and is responsible for the uptake of citrate from the bloodstream into the liver cells.[1][2]

The inhibitory action of BI-01383298 is highly specific for the human form of the transporter. Notably, it does not exhibit significant activity against the murine ortholog of SLC13A5 or other members of the SLC13 family, such as SLC13A2 and SLC13A3.[1] This species-specific inhibition highlights the nuanced structural differences between the human and murine transporters.[3]

As a non-competitive inhibitor, BI-01383298 is understood to bind to an allosteric site on the SLC13A5 transporter, distinct from the citrate binding site.[4][5] This binding event induces a conformational change in the transporter that prevents the translocation of citrate across the cell membrane, even when the substrate is bound. A key characteristic of this non-competitive inhibition is that increasing the concentration of the substrate (citrate) does not overcome the inhibitory effect of BI-01383298.[5][6] The irreversible nature of this binding implies a stable, likely covalent, modification of the transporter, leading to a sustained loss of function.[3]

Quantitative Analysis of Inhibitory Potency

The potency of BI-01383298 has been quantified in cellular assays using different human cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of BI-01383298 for its target. In contrast, the structurally related negative control compound, BI01372674, shows no significant inhibitory activity, underscoring the specific molecular interactions required for the inhibitory effect of BI-01383298.[1]

CompoundAssay SystemTargetIC50 (nM)Reference
BI-01383298 HEK293 cells (overexpressing hSLC13A5)Human SLC13A5~56[1][7]
BI-01383298 HepG2 cells (endogenous hSLC13A5)Human SLC13A5~24[1][7]
BI01372674 (Negative Control) HEK293 cells (overexpressing hSLC13A5) / HepG2 cellsHuman SLC13A5>100,000[1]

Signaling Pathway Perturbation by BI-01383298

The inhibition of SLC13A5 by BI-01383298 directly impacts cellular metabolism by blocking the entry of extracellular citrate into hepatocytes. Cytosolic citrate is a critical metabolic hub, serving as a precursor for the synthesis of fatty acids and cholesterol. It also plays a regulatory role in key metabolic pathways such as glycolysis and gluconeogenesis.[8][9] By depleting the pool of cytosolic citrate derived from extracellular sources, BI-01383298 can modulate these downstream metabolic processes. This mechanism of action is being investigated for its therapeutic potential in metabolic diseases, including obesity and diabetes.[1]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Hepatocyte Cytosol Citrate_ext Citrate SLC13A5 SLC13A5 (NaCT) Citrate_ext->SLC13A5 Transport Citrate_int Citrate SLC13A5->Citrate_int AcetylCoA Acetyl-CoA Citrate_int->AcetylCoA Glycolysis Glycolysis Citrate_int->Glycolysis Inhibits Gluconeogenesis Gluconeogenesis Citrate_int->Gluconeogenesis Activates FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol BI01383298 BI-01383298 BI01383298->SLC13A5 Inhibition

Signaling pathway of SLC13A5 and its inhibition by BI-01383298.

Experimental Protocols

The characterization of BI-01383298 as an SLC13A5 inhibitor has been primarily achieved through cellular citrate uptake assays. Below is a detailed methodology for a key experiment.

[¹⁴C]-Citrate Uptake Assay in HEK293 and HepG2 Cells

This assay quantifies the inhibitory effect of BI-01383298 on the transport of radiolabeled citrate into cells.

1. Cell Culture and Seeding:

  • Human Embryonic Kidney 293 (HEK293) cells ectopically expressing human SLC13A5 or human hepatoma (HepG2) cells with endogenous SLC13A5 expression are cultured in appropriate media (e.g., DMEM with 10% FBS).[10]

  • Cells are seeded into multi-well plates (e.g., 24-well or 96-well) and grown to a confluent monolayer.

2. Compound Treatment (Pre-incubation):

  • The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., NaCl buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5).[3]

  • Cells are then pre-incubated with the same buffer containing various concentrations of BI-01383298 or the vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 30 minutes) at 37°C.[3]

3. Assessment of Irreversibility (Washout Step):

  • To determine the reversibility of inhibition, after the pre-incubation period, the compound-containing buffer is removed, and the cells are washed twice with fresh buffer to remove any unbound inhibitor.[3]

4. Citrate Uptake Measurement:

  • The uptake is initiated by adding the buffer containing a known concentration of [¹⁴C]-citrate (e.g., 2 µM) to each well.[3]

  • The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for citrate transport.[3]

5. Termination of Uptake and Cell Lysis:

  • The uptake is terminated by rapidly aspirating the radioactive buffer and washing the cells with ice-cold buffer to remove extracellular [¹⁴C]-citrate.

  • The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

6. Quantification:

  • The radioactivity in the cell lysates is measured using a scintillation counter.

  • The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

7. Data Analysis:

  • The rate of citrate uptake is calculated and expressed as pmol/mg protein/min.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

A 1. Seed HEK293 or HepG2 cells in multi-well plates B 2. Pre-incubate cells with BI-01383298 (or vehicle) for 30 min at 37°C A->B C 3. Wash cells twice with buffer to remove unbound inhibitor B->C D 4. Initiate uptake with [¹⁴C]-citrate for 30 min at 37°C C->D E 5. Terminate uptake by washing with ice-cold buffer D->E F 6. Lyse cells and measure radioactivity E->F G 7. Normalize to protein concentration and calculate IC50 F->G

Experimental workflow for the [¹⁴C]-citrate uptake assay.

Conclusion

BI-01383298 is a valuable chemical probe for studying the biological functions of the human sodium-coupled citrate transporter, SLC13A5. Its mechanism as a potent, selective, irreversible, and non-competitive inhibitor provides a powerful tool for dissecting the role of extracellular citrate in hepatic metabolism and exploring the therapeutic potential of SLC13A5 inhibition. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for further research and drug development efforts targeting this important transporter.

References

The Discovery of BI-01383298: A Potent and Selective Inhibitor of the Human Sodium-Coupled Citrate Transporter (SLC13A5)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth overview of the discovery and characterization of BI-01383298, a potent and selective chemical probe for the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT).[1] SLC13A5 is a transmembrane protein responsible for transporting citrate from the extracellular environment into cells, playing a crucial role in cellular metabolic homeostasis.[2][3] Given its involvement in various physiological and pathological processes, including metabolic diseases and certain cancers, SLC13A5 has emerged as a promising therapeutic target.[4][5] BI-01383298 represents a significant advancement in the development of tools to study the function of this transporter and as a potential starting point for novel therapeutic agents. Unlike previously identified inhibitors, BI-01383298 has no structural similarity to the natural substrate, citrate.[6]

Core Compound Data

The following tables summarize the key quantitative data for BI-01383298 and its negative control, BI-01372674.

Compound Description Molecular Weight (Da)
BI-01383298A potent and selective inhibitor of human SLC13A5.445.3
BI-01372674A structurally related, inactive analogue used as a negative control.503.4

Table 1: Overview of BI-01383298 and its negative control.[5]

In Vitro Potency and Selectivity

BI-01383298 demonstrates high potency against human SLC13A5 in both recombinant and endogenous expression systems. A key characteristic of this inhibitor is its species selectivity, with no significant activity against the murine ortholog of SLC13A5.[6][7]

Assay System Target BI-01383298 IC50 (µM) BI-01372674 IC50 (µM)
HEK293 cellsHuman SLC13A5 (overexpressed)0.056>100
HepG2 cellsHuman SLC13A5 (endogenous)0.024>100
HEK293 cellsHuman SLC13A2 (overexpressed)>100Not determined
HEK293 cellsHuman SLC13A3 (overexpressed)>100Not determined
HEK293 cellsMurine SLC13A5 (overexpressed)>100>70
HEK293 cellsHuman GLYT2 (overexpressed)>100Not determined

Table 2: In vitro potency and selectivity of BI-01383298 and BI-01372674.[5]

Physicochemical and DMPK Properties

BI-01383298 is a permeable compound with moderate microsomal stability.

Parameter BI-01383298 BI-01372674
Microsomal Stability (% QH)
Human48<23
Mouse50<23
Rat45Not determined

Table 3: In vitro DMPK and physicochemical parameters.[5]

Experimental Methodologies and Workflows

The discovery and characterization of BI-01383298 involved a series of key experiments to determine its potency, selectivity, and mechanism of action.

Citrate Uptake Inhibition Assay

This assay is fundamental to assessing the inhibitory activity of compounds against SLC13A5.

Objective: To measure the inhibition of citrate uptake into cells expressing the SLC13A5 transporter.

General Protocol:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are engineered to overexpress the human SLC13A5 transporter. HepG2 cells are used for assessing activity on the endogenously expressed transporter.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., BI-01383298) or vehicle control for a defined period (e.g., 30 minutes).[7]

  • Washing: To remove the excess inhibitor, the cells are washed twice.[7]

  • Substrate Addition: The assay is initiated by adding a solution containing a known concentration of radiolabeled [¹⁴C]-citrate (e.g., 2 µM).[7]

  • Uptake: The cells are incubated for a specific time (e.g., 30 minutes) to allow for citrate uptake.[7]

  • Termination and Lysis: The uptake is stopped, and the cells are lysed to release the intracellular contents.

  • Quantification: The amount of intracellular [¹⁴C]-citrate is quantified using scintillation counting.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

G cluster_workflow Citrate Uptake Assay Workflow start Seed SLC13A5-expressing cells preincubate Pre-incubate with BI-01383298 start->preincubate wash Wash to remove excess inhibitor preincubate->wash add_substrate Add [14C]-Citrate wash->add_substrate incubate Incubate for citrate uptake add_substrate->incubate stop_lyse Stop uptake and lyse cells incubate->stop_lyse quantify Quantify intracellular [14C]-Citrate stop_lyse->quantify analyze Calculate IC50 quantify->analyze

Citrate Uptake Inhibition Assay Workflow
Thermostabilization Assay

This biophysical assay is used to confirm direct binding of the inhibitor to the target protein.

Objective: To assess the direct engagement of BI-01383298 with the purified human SLC13A5 protein.

General Protocol:

  • Protein Preparation: Purified human SLC13A5 protein is prepared.

  • Compound Incubation: The protein is incubated with the test compound at various concentrations.

  • Thermal Challenge: The protein-compound mixture is subjected to a temperature gradient.

  • Analysis: The stability of the protein is measured. An increase in the melting temperature of the protein in the presence of the compound indicates direct binding and stabilization. BI-01383298 has been shown to directly stabilize hSLC13A5 in such an assay.[5]

Signaling Pathways and Biological Context

SLC13A5 is a key transporter that links extracellular citrate to intracellular metabolic pathways. By transporting citrate into the cell, SLC13A5 provides a crucial substrate for the synthesis of fatty acids and sterols, and it plays a role in energy production.[6]

G cluster_pathway SLC13A5-Mediated Citrate Transport and Metabolism cluster_cell extracellular Extracellular Space intracellular Intracellular Space SLC13A5 SLC13A5 (NaCT) Citrate_in Intracellular Citrate SLC13A5->Citrate_in AcetylCoA Acetyl-CoA Citrate_in->AcetylCoA Energy Energy Production (TCA Cycle) Citrate_in->Energy FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Citrate_out Bloodstream Citrate Citrate_out->SLC13A5 Na+ co-transport BI01383298 BI-01383298 BI01383298->SLC13A5 Inhibition

Role of SLC13A5 in Cellular Metabolism and Inhibition by BI-01383298

The inhibition of SLC13A5 by BI-01383298 has been shown to have functional consequences. For instance, in HepG2 cells, a human liver cancer cell line, BI-01383298 robustly inhibits cell proliferation, highlighting the dependence of these cells on extracellular citrate for growth.[7] This finding is consistent with studies showing that silencing the SLC13A5 gene inhibits the proliferation of human hepatocarcinoma cells.[5][6]

Conclusion

BI-01383298 is a valuable chemical probe for elucidating the physiological and pathological roles of SLC13A5. Its high potency and selectivity for the human transporter, along with the availability of a structurally related negative control, make it an excellent tool for in vitro studies. The species-specific nature of BI-01383298, while a limitation for in vivo studies in mouse models, underscores the importance of careful target validation across species in drug discovery programs.[6] The discovery of BI-01383298 provides a solid foundation for the future development of therapeutic agents targeting SLC13A5 for the treatment of metabolic disorders and cancer.

References

BI-01383298: A Technical Guide to a Potent and Selective SLC13A5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-01383298 is a potent and selective chemical probe designed for the in vitro study of the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT). This document provides a comprehensive technical overview of BI-01383298, including its known properties, mechanism of action, and detailed experimental protocols for its use in research settings. As the specific chemical structure of BI-01383298 has not been publicly disclosed by its developers at Boehringer Ingelheim, this guide will focus on its established biological and pharmacological characteristics.

Physicochemical and Pharmacological Properties

While the exact chemical structure of BI-01383298 is not available in the public domain, several key properties have been characterized, providing valuable insights for its application in experimental settings.

PropertyValue
Target Human Solute Carrier Family 13 Member 5 (hSLC13A5 / hNaCT)
Mechanism of Action Irreversible and non-competitive inhibitor of citrate transport.
Potency (IC50) ~100 nM in HEK293 cells ectopically expressing hSLC13A5 and in HepG2 cells with constitutive expression.
Selectivity High selectivity for hSLC13A5 over other SLC13 family members (SLC13A2, SLC13A3) and the murine ortholog (mSlc13a5).
Solubility Poorly soluble.
Microsomal Stability Moderate.
Negative Control BI-01372674, an inactive chemical analogue.

Mechanism of Action and Biological Effects

BI-01383298 exerts its biological effects by inhibiting the transport of citrate from the extracellular space into the cytoplasm via SLC13A5. This transporter is highly expressed in the liver and to a lesser extent in the brain and testes. Cytosolic citrate is a crucial metabolite that serves as a precursor for the synthesis of fatty acids and cholesterol and plays a role in regulating glycolysis and gluconeogenesis.

By blocking citrate uptake, BI-01383298 can induce significant metabolic changes in cells. For instance, in the human liver cell line HepG2, treatment with BI-01383298 leads to a reduction in cell proliferation. The inhibition of SLC13A5 is also being explored as a potential therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity.

Signaling Pathways

The activity of SLC13A5 is integrated into broader cellular metabolic and signaling networks. The transporter's expression is subject to transcriptional regulation by several nuclear receptors and signaling pathways.

Transcriptional Regulation of SLC13A5

The following diagram illustrates the key transcriptional regulators of the SLC13A5 gene.

Transcriptional_Regulation_of_SLC13A5 cluster_activators Activators cluster_receptors Transcription Factors Rifampicin Rifampicin PXR PXR Rifampicin->PXR Glucagon Glucagon CREB CREB Glucagon->CREB IL-6 IL-6 STAT3 STAT3 IL-6->STAT3 BaP BaP AhR AhR BaP->AhR SLC13A5_gene SLC13A5 Gene PXR->SLC13A5_gene Binds to promoter CREB->SLC13A5_gene Binds to promoter STAT3->SLC13A5_gene Binds to promoter AhR->SLC13A5_gene Binds to promoter SLC13A5_protein SLC13A5 Protein (NaCT) SLC13A5_gene->SLC13A5_protein Transcription & Translation

Transcriptional regulation of the SLC13A5 gene.
Downstream Metabolic Pathways

Inhibition of SLC1

The Function of SLC13A5 in Liver Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT), is a critical protein predominantly expressed on the sinusoidal membrane of hepatocytes. It plays a pivotal role in hepatic metabolism by importing extracellular citrate into liver cells. This influx of citrate serves as a key precursor for vital biosynthetic pathways, including de novo lipogenesis and cholesterol synthesis. Dysregulation of SLC13A5 expression and activity is increasingly implicated in the pathophysiology of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. This technical guide provides a comprehensive overview of the function of SLC13A5 in liver cells, detailing its molecular mechanisms, involvement in metabolic pathways, and its potential as a therapeutic target. The guide includes a compilation of quantitative data, detailed experimental protocols for studying SLC13A5, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Central Role of Citrate in Hepatic Metabolism

Cytosolic citrate is a crucial metabolic node in hepatocytes, linking carbohydrate metabolism with fatty acid and cholesterol biosynthesis. While citrate is produced within the mitochondria through the tricarboxylic acid (TCA) cycle, it can also be transported into the cytosol from the extracellular space. SLC13A5 is the primary transporter responsible for this influx of circulating citrate into liver cells.[1] Once in the cytosol, citrate serves two main purposes:

  • Precursor for Biosynthesis: ATP-citrate lyase (ACLY) cleaves cytosolic citrate into acetyl-CoA and oxaloacetate. Acetyl-CoA is the fundamental building block for the synthesis of fatty acids, cholesterol, and isoprenoids.[2]

  • Allosteric Regulation: Citrate acts as a feedback inhibitor of phosphofructokinase-1 (PFK1), a key regulatory enzyme in glycolysis, thereby modulating glucose metabolism.[1]

Given its central role in providing the substrate for lipogenesis, the regulation and activity of SLC13A5 are of significant interest in the context of metabolic diseases characterized by excess lipid accumulation in the liver.

SLC13A5: A Sodium-Coupled Citrate Transporter

SLC13A5 is a member of the solute carrier family 13 and functions as a sodium-dependent dicarboxylate and tricarboxylate cotransporter. It is highly expressed in the liver, with lower expression levels observed in the brain and testis.[1][3] In hepatocytes, SLC13A5 is localized to the sinusoidal (basolateral) membrane, positioning it to efficiently take up citrate from the bloodstream.[4] The transport mechanism is electrogenic, with a stoichiometry of 4 Na+ ions co-transported with one citrate molecule.

There are notable species-specific differences in the kinetic properties of SLC13A5. The human transporter is characterized as a low-affinity, high-capacity system, whereas the rodent counterpart is a high-affinity, low-capacity transporter. This difference is crucial when extrapolating findings from rodent models to human physiology.

Quantitative Data on SLC13A5 Function in Liver Cells

The following tables summarize key quantitative data related to SLC13A5 expression and function in liver cells, compiled from various studies.

ParameterCell Type/ModelConditionValueReference
mRNA Expression Human TissuesNormalHighest in liver, followed by testis, brain, spleen[1][3]
Human LiverNAFLD with high IL-62-fold higher than patients with low IL-6[5]
mRNA Induction Human Primary HepatocytesRifampicin (10 µM)12- to 27-fold increase[6]
Human Primary HepatocytesPhenobarbital (1 mM)Robust induction, comparable to Rifampicin[7]
siRNA Knockdown Efficiency Mouse Liver (in vivo)Liver-selective siRNA>60% suppression of mINDY mRNA[8]
Effect on Lipid Accumulation HepG2 CellsSLC13A5 KnockdownSignificant decrease in lipid content
Mouse Liver (in vivo)siRNA-mediated mINDY knockdownPrevention of neutral lipid and triglyceride accumulation[8]

Table 1: Quantitative Data on SLC13A5 Expression and Modulation. This table provides a summary of the observed changes in SLC13A5 expression under different conditions and the impact of its modulation.

ParameterCell Type/ModelConditionObservationReference
De Novo Lipogenesis HepG2 CellsSLC13A5 KnockdownDecreased[9]
Triglyceride Levels Mouse Liver (in vivo)siRNA-mediated mINDY knockdownReduced[8]
Insulin Sensitivity Mouse Liver (in vivo)siRNA-mediated mINDY knockdownImproved[8]
Hepatic Glucose Production SLC13a5 Knockout MiceHyperinsulinemic-euglycemic clampSuppression[10]

Table 2: Functional Consequences of Altered SLC13A5 Activity. This table highlights the key metabolic outcomes associated with the modulation of SLC13A5 function in liver cells.

Signaling Pathways and Regulatory Mechanisms

The expression and activity of SLC13A5 in liver cells are tightly regulated by a network of signaling pathways, primarily in response to xenobiotics, inflammatory signals, and hormonal cues.

Transcriptional Regulation by Nuclear Receptors

The pregnane X receptor (PXR), a nuclear receptor known for its role in sensing foreign chemicals, is a key transcriptional activator of the SLC13A5 gene.[6][11] Activation of PXR by drugs like rifampicin and phenobarbital leads to a robust induction of SLC13A5 expression in human primary hepatocytes.[6][7] This regulation occurs through the binding of the PXR/RXR heterodimer to specific response elements in the SLC13A5 gene.

PXR_Regulation_of_SLC13A5 Xenobiotics Xenobiotics (e.g., Rifampicin, Phenobarbital) PXR PXR (Pregnane X Receptor) Xenobiotics->PXR Activates PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR SLC13A5_Gene SLC13A5 Gene PXR_RXR->SLC13A5_Gene Binds to response elements SLC13A5_mRNA SLC13A5 mRNA SLC13A5_Gene->SLC13A5_mRNA Transcription SLC13A5_Protein SLC13A5 Protein (NaCT) SLC13A5_mRNA->SLC13A5_Protein Translation Citrate_Influx Increased Citrate Influx SLC13A5_Protein->Citrate_Influx Mediates

Figure 1: PXR-mediated transcriptional regulation of SLC13A5.
Role in De Novo Lipogenesis

The citrate transported into the hepatocyte by SLC13A5 is a primary source of cytosolic acetyl-CoA for de novo lipogenesis (DNL). This pathway is central to the development of hepatic steatosis.

De_Novo_Lipogenesis_Pathway Extracellular_Citrate Extracellular Citrate SLC13A5 SLC13A5 (NaCT) Extracellular_Citrate->SLC13A5 Cytosolic_Citrate Cytosolic Citrate SLC13A5->Cytosolic_Citrate Transport ACLY ACLY Cytosolic_Citrate->ACLY Acetyl_CoA Acetyl-CoA ACLY->Acetyl_CoA Cleavage ACC ACC Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Carboxylation FASN FASN Malonyl_CoA->FASN Fatty_Acids Fatty Acids FASN->Fatty_Acids Synthesis Triglycerides Triglycerides Fatty_Acids->Triglycerides Lipid_Droplet Lipid Droplet Accumulation Triglycerides->Lipid_Droplet

Figure 2: Role of SLC13A5 in hepatic de novo lipogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of SLC13A5 in liver cells.

siRNA-Mediated Knockdown of SLC13A5 in HepG2 Cells

Objective: To specifically reduce the expression of SLC13A5 in a human hepatoma cell line to study its functional consequences.

Materials:

  • HepG2 cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • SLC13A5-specific siRNA and a non-targeting control siRNA (20 µM stocks)

  • 6-well tissue culture plates

  • Standard cell culture reagents (DMEM, FBS, PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed HepG2 cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

  • Preparation of siRNA-Lipofectamine Complexes (per well):

    • In a sterile microcentrifuge tube, dilute 5 µL of the 20 µM siRNA stock (SLC13A5-specific or control) into 245 µL of Opti-MEM I medium. Mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 245 µL of Opti-MEM I medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.

  • Transfection:

    • Aspirate the culture medium from the HepG2 cells.

    • Add the 500 µL of the siRNA-Lipofectamine complex mixture to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation, add 1.5 mL of complete growth medium (DMEM with 10% FBS) to each well.

  • Post-Transfection Analysis:

    • Incubate the cells for 48-72 hours post-transfection.

    • Harvest the cells for downstream analysis, such as qRT-PCR to confirm SLC13A5 knockdown or functional assays like lipid accumulation analysis.

Quantification of Lipid Accumulation using Oil Red O Staining

Objective: To visualize and quantify intracellular lipid droplets in hepatocytes following modulation of SLC13A5 expression or activity.

Materials:

  • Hepatocytes (e.g., HepG2 cells) cultured on coverslips in a 24-well plate

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O stock solution (0.5% w/v in isopropanol)

  • 60% Isopropanol

  • Hematoxylin solution (for counterstaining)

  • Mounting medium

  • Microscope

Procedure:

  • Cell Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 500 µL of 4% PFA to each well and incubating for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Aspirate the PBS and add 500 µL of 60% isopropanol to each well. Incubate for 5 minutes at room temperature.

    • Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water). Allow it to sit for 10 minutes and then filter.

    • Aspirate the isopropanol and add enough Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.

    • Aspirate the Oil Red O solution and wash the cells 3-4 times with distilled water to remove excess stain.

  • Counterstaining and Mounting:

    • (Optional) Counterstain the nuclei by incubating with hematoxylin for 1 minute, followed by thorough washing with water.

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

  • Quantification:

    • Visualize the lipid droplets (stained red) under a microscope.

    • For quantitative analysis, after staining and washing, add 100% isopropanol to each well to elute the dye from the lipid droplets.

    • Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at approximately 510 nm using a plate reader. The absorbance is proportional to the amount of lipid.[12][13]

Metabolomic Analysis of Liver Tissue from SLC13A5 Knockout Mice

Objective: To identify and quantify changes in the metabolic profile of the liver in the absence of SLC13A5 function.[14]

Materials:

  • Liver tissue from SLC13A5 knockout and wild-type mice

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Collection and Quenching:

    • Excise the liver tissue from the mice immediately after euthanasia.

    • Snap-freeze the tissue in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.

  • Metabolite Extraction:

    • Weigh a small piece of the frozen liver tissue (e.g., 20-50 mg).

    • Homogenize the tissue in a pre-chilled extraction solvent (e.g., 80% methanol) on ice.

    • Vortex the homogenate vigorously and incubate on ice for 15-20 minutes to allow for protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the supernatant containing the metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column and method.

    • Detect and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis:

    • Process the raw data using appropriate software to identify and quantify the metabolites.

    • Perform statistical analysis to compare the metabolic profiles of the SLC13A5 knockout and wild-type liver tissues and identify significantly altered metabolites and pathways.[15]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the function of SLC13A5 in liver cells, from initial hypothesis to functional validation.

Experimental_Workflow Hypothesis Hypothesis: SLC13A5 is involved in hepatic steatosis In_Vitro In Vitro Studies (e.g., HepG2 cells) Hypothesis->In_Vitro In_Vivo In Vivo Studies (e.g., Mouse models) Hypothesis->In_Vivo Knockdown siRNA Knockdown of SLC13A5 In_Vitro->Knockdown Overexpression Overexpression of SLC13A5 In_Vitro->Overexpression Knockout SLC13A5 Knockout Mouse In_Vivo->Knockout Diet High-Fat Diet Challenge In_Vivo->Diet Gene_Expression Gene Expression Analysis (qRT-PCR, Western Blot) Knockdown->Gene_Expression Lipid_Analysis Lipid Accumulation (Oil Red O, Triglyceride Assay) Knockdown->Lipid_Analysis Overexpression->Lipid_Analysis Metabolomics Metabolomic Profiling (LC-MS) Knockout->Metabolomics Functional_Assays Functional Assays (Citrate Uptake, Glucose Production) Knockout->Functional_Assays Diet->Lipid_Analysis Diet->Functional_Assays Data_Analysis Data Analysis and Interpretation Gene_Expression->Data_Analysis Lipid_Analysis->Data_Analysis Metabolomics->Data_Analysis Functional_Assays->Data_Analysis Conclusion Conclusion: Role of SLC13A5 in hepatic steatosis confirmed Data_Analysis->Conclusion

References

In-Depth Technical Guide: BI-01383298 Target Engagement with SLC13A5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement studies for BI-01383298, a potent and selective inhibitor of the human sodium-coupled citrate transporter, SLC13A5. This document details the quantitative data, experimental protocols for key target engagement assays, and the relevant signaling pathways, presented in a format tailored for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

BI-01383298 has been characterized as a potent and selective inhibitor of the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT). The following table summarizes the key quantitative data regarding its inhibitory activity.

Parameter Cell Line/System Value Notes
IC50 HEK cells overexpressing hSLC13A556 nMDemonstrates potency in a recombinant system.
IC50 HepG2 cells with endogenous hSLC13A524 nMShows activity against the native transporter.
Selectivity Other SLC13 family members (e.g., SLC13A2, SLC13A3)>1000-foldHighlights the high selectivity of the inhibitor.
Mechanism of Action Human SLC13A5Irreversible and non-competitive inhibitorProvides insight into the nature of the inhibition.
Species Selectivity Mouse Slc13a5No effectImportant consideration for preclinical model selection.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of BI-01383298 target engagement with SLC13A5.

In Vitro Target Engagement: Protein Thermal Shift Assay (nanoDSF)

A direct in vitro target engagement study for BI-01383298 with purified human SLC13A5 protein has been performed using a thermostabilization assay, specifically nano-scale differential scanning fluorimetry (nanoDSF). This method measures the change in the intrinsic fluorescence of a protein as it unfolds with increasing temperature. Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm).

Experimental Workflow:

G cluster_prep Sample Preparation cluster_run nanoDSF Experiment cluster_analysis Data Analysis P1 Purified hSLC13A5 (e.g., 1 µM) mix Mix Protein, Compound, and Buffer P1->mix C1 BI-01383298 (various concentrations) C1->mix NC1 BI-01372674 (Negative Control) (various concentrations) NC1->mix B1 Assay Buffer (e.g., 50mM HEPES pH 7.5, 200mM NaCl, 0.024% DDM, 0.0024% CHS) B1->mix load Load samples into Prometheus capillaries mix->load run Run thermal ramp (e.g., 20°C to 95°C at 1°C/min) load->run detect Monitor intrinsic fluorescence (330 nm and 350 nm) run->detect plot Plot Fluorescence Ratio (350/330 nm) vs. Temperature detect->plot calc Calculate Melting Temperature (Tm) (inflection point) plot->calc compare Compare Tm shifts to determine ligand-induced stabilization calc->compare

Workflow for nanoDSF-based target engagement assay.

Methodology:

  • Protein Preparation: Purified human SLC13A5 protein is diluted to a final concentration of 1 µM in the assay buffer (e.g., 50mM HEPES pH 7.5, 200mM NaCl, 0.024% n-Dodecyl-β-D-Maltopyranoside (DDM), 0.0024% Cholesterol Hemisuccinate).

  • Compound Preparation: BI-01383298 and the negative control, BI-01372674, are serially diluted to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM) in the assay. A DMSO control is also included.

  • Assay Plate Preparation: The protein solution is mixed with the compounds or DMSO control in the appropriate ratios.

  • Capillary Loading: Approximately 10 µL of each sample mixture is loaded into high-sensitivity glass capillaries for the Prometheus nanoDSF instrument.

  • Thermal Denaturation: The capillaries are placed in the Prometheus instrument. A linear thermal ramp is applied, for instance, from 20°C to 95°C with a heating rate of 1°C/minute.

  • Data Acquisition: The instrument monitors the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm as a function of temperature.

  • Data Analysis: The ratio of the fluorescence intensities (350 nm / 330 nm) is plotted against temperature. The melting temperature (Tm) is determined as the inflection point of this curve. A positive shift in Tm in the presence of BI-01383298 compared to the DMSO control indicates target stabilization and therefore, direct engagement. The negative control should not induce a significant Tm shift.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA) (Hypothetical Protocol)

While a specific CETSA study for BI-01383298 has not been publicly detailed, this section outlines a plausible experimental protocol for assessing its target engagement with SLC13A5 in a cellular context.

Experimental Workflow:

G cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis_detection Lysis and Detection cluster_analysis Data Analysis cells Culture HepG2 cells treat Treat cells with BI-01383298 or DMSO (vehicle control) cells->treat aliquot Aliquot cell suspensions treat->aliquot heat Heat aliquots at different temperatures aliquot->heat lyse Cell lysis (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble and precipitated proteins lyse->centrifuge wb Western Blot for SLC13A5 in the soluble fraction centrifuge->wb quantify Quantify band intensities wb->quantify plot Plot % soluble SLC13A5 vs. Temperature quantify->plot compare Compare curves to determine thermal stabilization plot->compare

Workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture: HepG2 cells, which endogenously express SLC13A5, are cultured to confluency.

  • Compound Treatment: Cells are treated with various concentrations of BI-01383298 or a vehicle control (DMSO) for a specified period (e.g., 1 hour) under normal culture conditions.

  • Heating: After treatment, the cells are harvested and resuspended in a suitable buffer. The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature for a short duration (e.g., 3 minutes) using a PCR cycler. A temperature gradient is applied across the different aliquots.

  • Cell Lysis: The heated cell suspensions are subjected to lysis, for example, by several freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: The cell lysates are centrifuged at high speed to pellet the precipitated proteins.

  • Western Blotting: The supernatant, containing the soluble protein fraction, is collected. The amount of soluble SLC13A5 in each sample is determined by Western blotting using an SLC13A5-specific antibody.

  • Data Analysis: The band intensities from the Western blot are quantified. The percentage of soluble SLC13A5 at each temperature is plotted to generate a melting curve. A shift of this curve to higher temperatures in the BI-01383298-treated samples compared to the control indicates that the compound has engaged and stabilized its target inside the cells.

Cellular Target Engagement: NanoBRET Assay (Hypothetical Protocol)

A NanoBRET (Bioluminescence Resonance Energy Transfer) assay could be developed to quantify the engagement of BI-01383298 with SLC13A5 in living cells. This would involve a competitive binding format.

Experimental Workflow:

G cluster_constructs Cell Line Engineering cluster_assay NanoBRET Assay cluster_analysis Data Analysis construct Create SLC13A5-NanoLuc fusion construct transfect Transfect HEK293 cells construct->transfect plate Plate transfected cells transfect->plate add_tracer Add fluorescent tracer (binds SLC13A5) plate->add_tracer add_compound Add BI-01383298 (competitor) add_tracer->add_compound add_substrate Add NanoLuc substrate add_compound->add_substrate measure Measure donor (460 nm) and acceptor (618 nm) emissions add_substrate->measure calculate Calculate NanoBRET ratio measure->calculate plot Plot NanoBRET ratio vs. BI-01383298 concentration calculate->plot determine_ic50 Determine IC50 for tracer displacement plot->determine_ic50

Workflow for a NanoBRET-based target engagement assay.

Methodology:

  • Construct Generation: A fusion protein of human SLC13A5 and NanoLuc® luciferase (SLC13A5-NanoLuc) is engineered.

  • Cell Line Generation: HEK293 cells are transfected with the SLC13A5-NanoLuc construct.

  • Assay Setup: The transfected cells are plated in a multi-well plate.

  • Compound and Tracer Addition: The cells are treated with a fixed concentration of a cell-permeable fluorescent tracer that binds to SLC13A5, along with varying concentrations of BI-01383298.

  • Substrate Addition and Measurement: A NanoLuc substrate is added to the cells. The luminescence emissions from the NanoLuc donor (around 460 nm) and the fluorescent tracer acceptor (e.g., around 618 nm) are measured.

  • Data Analysis: The NanoBRET ratio (acceptor emission / donor emission) is calculated for each concentration of BI-01383298. A decrease in the NanoBRET ratio with increasing concentrations of BI-01383298 indicates that the compound is displacing the fluorescent tracer from SLC13A5. An IC50 value for this displacement can then be calculated, providing a quantitative measure of target engagement in living cells.

Signaling Pathway and Cellular Function of SLC13A5

SLC13A5 is a sodium-coupled citrate transporter located on the plasma membrane of cells, primarily in the liver and brain. Its main function is to transport citrate from the extracellular space into the cytoplasm.

Metabolic Role of SLC13A5-mediated Citrate Uptake

Cytosolic citrate is a key metabolic hub. Once transported into the cell by SLC13A5, it can be converted by ATP-citrate lyase (ACLY) into acetyl-CoA, which is a crucial precursor for the synthesis of fatty acids and cholesterol. Cytosolic citrate also acts as an allosteric regulator of key enzymes in glycolysis, such as phosphofructokinase-1 (PFK1), thereby influencing cellular energy metabolism.

G cluster_membrane Plasma Membrane SLC13A5 SLC13A5 (NaCT) Int_Citrate Intracellular Citrate SLC13A5->Int_Citrate Na+ co-transport Ext_Citrate Extracellular Citrate Ext_Citrate->SLC13A5 AcetylCoA Acetyl-CoA Int_Citrate->AcetylCoA ACLY PFK1 PFK1 (Glycolysis) Int_Citrate->PFK1 Inhibition FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol BI01383298 BI-01383298 BI01383298->SLC13A5

Metabolic role of SLC13A5 and inhibition by BI-01383298.
Transcriptional Regulation of the SLC13A5 Gene

The expression of the SLC13A5 gene is regulated by several transcription factors in response to various stimuli, including xenobiotics, hormones, and inflammatory signals. This regulation allows the cell to adapt its citrate uptake capacity to its metabolic needs.

G cluster_stimuli External Stimuli cluster_tf Transcription Factors Xenobiotics Xenobiotics (e.g., Phenobarbital) PXR PXR Xenobiotics->PXR AhR AhR Xenobiotics->AhR Hormones Hormones (e.g., Glucagon) CREB CREB Hormones->CREB Cytokines Cytokines (e.g., IL-6) STAT3 STAT3 Cytokines->STAT3 SLC13A5_gene SLC13A5 Gene PXR->SLC13A5_gene Activation AhR->SLC13A5_gene Activation CREB->SLC13A5_gene Activation STAT3->SLC13A5_gene Activation SLC13A5_protein SLC13A5 Protein SLC13A5_gene->SLC13A5_protein Transcription & Translation

Unveiling BI 01383298: A Technical Overview for the Scientific Community

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Boehringer Ingelheim, through its open innovation portal, opnMe.com, provides access to a portfolio of well-characterized pre-clinical molecules to the scientific community, fostering collaboration and accelerating research.[1][2] This guide provides a comprehensive technical overview of BI 01383298, a valuable research tool now available to registered users. All molecules ordered through opnMe.com are shipped free of charge to support independent scientific projects.[3]

Introduction to this compound

Information regarding the specific molecular target and primary mechanism of action for this compound is not publicly available at this time. Researchers are encouraged to utilize this tool compound for novel hypothesis testing and to explore its effects in various biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing and interpreting experiments.

PropertyValue
Molecular Weight Data not publicly available
Salt Form Refer to vial for specific salt code and refer to opnMe.com for salt-to-freebase conversion tables.[3]
Purity All opnMe molecules are rigorously quality-controlled.[4]
Solubility Experimental determination recommended for specific buffer systems.

In Vitro Biological Characterization

Detailed in vitro biological data, including potency, selectivity, and off-target profiling, is not publicly available for this compound. Researchers are advised to perform their own characterization in relevant assay systems.

Experimental Protocols: General Guidelines

The following are general guidelines for handling and using molecules obtained from opnMe.com. Specific experimental protocols will be dependent on the research question and the biological system under investigation.

Compound Handling and Storage
  • Upon receipt, store the compound as recommended on the datasheet provided with the shipment.

  • For creating stock solutions, use an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C.

  • Minimize freeze-thaw cycles to maintain compound integrity.

General Cell-Based Assay Protocol

This workflow provides a basic framework for assessing the activity of this compound in a cell-based assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis prep_cells Seed cells in microplate treat_cells Add compound dilutions to cells prep_cells->treat_cells prep_compound Prepare serial dilutions of this compound prep_compound->treat_cells incubate Incubate for a defined period treat_cells->incubate add_reagent Add detection reagent incubate->add_reagent measure_signal Measure signal (e.g., luminescence, fluorescence) add_reagent->measure_signal plot_data Plot dose-response curve measure_signal->plot_data calculate_ic50 Calculate IC50/EC50 plot_data->calculate_ic50

Caption: A generalized workflow for a cell-based assay.

Proposed Signaling Pathway Exploration

The following diagram illustrates a hypothetical signaling pathway that could be investigated using a novel small molecule inhibitor like this compound. This is a generic representation and not specific to the actual mechanism of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF BI01383298 This compound BI01383298->Kinase2 Gene Gene Expression TF->Gene

Caption: A hypothetical signaling pathway for investigation.

Ordering and Collaboration

Researchers can order this compound and other molecules directly from the opnMe.com portal.[2] The platform also offers opportunities for collaboration on novel research proposals.[4] By providing these molecules, Boehringer Ingelheim aims to empower scientists to make independent discoveries.[1]

Citation

When publishing research involving this compound, please include the following acknowledgement: "this compound was kindly provided by Boehringer Ingelheim via its open innovation platform opnMe.com."[3]

References

The Role of SLC13A5 in Fatty Acid and Sterol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solute carrier family 13 member 5 (SLC13A5), also known as the sodium-dependent citrate transporter (NaCT), is a critical plasma membrane protein that facilitates the uptake of extracellular citrate into cells.[1] This function places SLC13A5 at a crucial metabolic nexus, directly linking circulating metabolites with the intracellular synthesis of fatty acids and sterols. Cytosolic citrate is the primary precursor for acetyl-CoA, the fundamental building block for de novo lipogenesis and cholesterol biosynthesis.[2][3] Consequently, the expression and activity of SLC13A5 are tightly linked to cellular lipid homeostasis. Upregulation of SLC13A5 is observed in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and obesity, highlighting its potential as a therapeutic target.[1][4] Conversely, genetic deficiency of SLC13A5 protects against diet-induced obesity and insulin resistance in animal models, further underscoring its central role in metabolic regulation.[1] This guide provides an in-depth examination of the molecular mechanisms by which SLC13A5 governs fatty acid and sterol synthesis, summarizes key quantitative findings from preclinical models, details relevant experimental protocols, and explores the therapeutic implications for drug development.

The Central Role of Citrate in Anabolic Metabolism

Citrate is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental process for cellular energy production.[5] However, beyond its catabolic role within the mitochondria, citrate that is transported into the cytosol serves as a primary indicator of cellular energy status and a critical precursor for anabolic processes.[6]

Once in the cytosol, citrate is cleaved by ATP-citrate lyase (ACLY) to produce acetyl-CoA and oxaloacetate.[1][6] This cytosolic pool of acetyl-CoA is the essential substrate for two major biosynthetic pathways:

  • De Novo Fatty Acid Synthesis: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the rate-limiting step in fatty acid synthesis. Citrate acts as a potent allosteric activator of ACC.[5][7]

  • Sterol (Cholesterol) Synthesis: Acetyl-CoA is the precursor for the synthesis of HMG-CoA, which is then converted to mevalonate by HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3]

Therefore, the availability of cytosolic citrate directly dictates the rate of both fatty acid and cholesterol synthesis.[5]

SLC13A5: The Gateway for Extracellular Citrate

While cells can generate citrate endogenously within the mitochondria, SLC13A5 provides a direct route for importing citrate from the extracellular environment.[1] SLC13A5 is a sodium-coupled cotransporter, utilizing the sodium gradient to drive citrate uptake across the plasma membrane.[8]

Tissue Expression: SLC13A5 expression is most prominent in tissues with high metabolic and lipogenic activity, particularly the liver, where it is localized to the sinusoidal membrane of hepatocytes, directly interfacing with the bloodstream.[1][4][9] Moderate expression is also found in the brain and testis.[1][5] This tissue-specific expression pattern highlights its specialized role in regulating lipid metabolism in key organs.[1]

Transcriptional Regulation: The expression of the SLC13A5 gene is regulated by nuclear receptors that are master controllers of lipid metabolism, including the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[3][10][11] Activation of these receptors, for example by certain drugs or xenobiotics, can induce SLC13A5 expression, leading to increased citrate uptake and potentially contributing to drug-induced hepatic steatosis.[3][10]

The Core Mechanism: SLC13A5-Mediated Lipogenesis

The import of citrate by SLC13A5 initiates a signaling cascade that directly fuels the synthesis of fatty acids and sterols. This pathway is central to understanding how circulating metabolites are converted into stored lipids.

SLC13A5_Lipogenesis_Pathway Figure 1: SLC13A5-Mediated Lipogenesis Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytosol cluster_fa Fatty Acid Synthesis cluster_sterol Sterol Synthesis EC_Citrate Extracellular Citrate SLC13A5 SLC13A5 (NaCT) EC_Citrate->SLC13A5 Transport IC_Citrate Cytosolic Citrate SLC13A5->IC_Citrate ACLY ACLY IC_Citrate->ACLY ACC ACC IC_Citrate->ACC Allosteric Activation AcetylCoA Acetyl-CoA ACLY->AcetylCoA OAA Oxaloacetate ACLY->OAA AcetylCoA->ACC HMGCS HMG-CoA Synthase AcetylCoA->HMGCS MalonylCoA Malonyl-CoA ACC->MalonylCoA FASN FASN MalonylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids HMGCoA HMG-CoA HMGCS->HMGCoA HMGCR HMG-CoA Reductase HMGCoA->HMGCR Sterols Sterols (e.g., Cholesterol) HMGCR->Sterols

Figure 1: SLC13A5-Mediated Lipogenesis Pathway

Impact of SLC13A5 Dysregulation on Lipid Homeostasis

Upregulation in Metabolic Disease

Elevated expression of SLC13A5 is a documented feature of several metabolic diseases.[4] In patients with obesity, type 2 diabetes, and NAFLD, hepatic SLC13A5 expression is often increased.[4][12] This upregulation creates a feed-forward loop where increased citrate uptake fuels excessive de novo lipogenesis, contributing to the accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of NAFLD.[6][13][14] Pharmacological inhibition or genetic silencing of SLC13A5 in the liver has been shown to reduce hepatic lipid accumulation and improve insulin sensitivity in preclinical models.[1][4]

Genetic Deficiency (Slc13a5-/- Models)

Studies using Slc13a5 knockout (-/-) mouse models have been instrumental in elucidating its physiological role. These models exhibit a metabolic phenotype akin to caloric restriction.[7][15] Despite having access to a high-fat diet, Slc13a5 knockout mice are protected from diet-induced obesity, fatty liver, and insulin resistance.[1][4] Untargeted metabolomic analyses of these mice reveal significant perturbations in fatty acids, bile acids, and energy metabolites across the liver, brain, and serum.[7][16]

Parameter Observation in Slc13a5-/- Mouse Model Reference(s)
Plasma Citrate Elevated[7][17]
Plasma Malate Elevated[7]
Hepatic Diacylglycerol Decreased[7]
Hepatic Fatty Acids Proportionally elevated relative to serum and brain[7]
Hepatic Lipogenesis Reduced[1]
Fatty Acid Oxidation Increased[15]
Insulin Sensitivity Improved[1]
Protection from NAFLD Protected from high-fat diet-induced NAFLD[1][6][13]

Experimental Methodologies

Investigating the role of SLC13A5 in lipid synthesis requires a combination of genetic, metabolic tracing, and analytical chemistry techniques.

Experimental Workflow Overview

The general workflow for quantifying the contribution of SLC13A5 to lipogenesis involves cell or animal models, stable isotope tracers, and mass spectrometry.

Experimental_Workflow Figure 2: Workflow for Tracing SLC13A5-Mediated Lipogenesis cluster_model 1. Model System cluster_perturb 2. Genetic Perturbation cluster_trace 3. Isotope Tracing cluster_process 4. Sample Processing cluster_analysis 5. Analysis A1 Hepatocyte Cell Culture (e.g., HepG2) B1 siRNA/shRNA Knockdown of SLC13A5 A1->B1 A2 Animal Model (e.g., Mouse) B2 CRISPR/Cas9 Knockout of Slc13a5 A2->B2 C1 Incubate cells with [U-13C]-Citrate B1->C1 C2 Administer labeled precursor to animal B2->C2 D1 Harvest Cells/Tissues C1->D1 C2->D1 D2 Lipid Extraction (e.g., Folch/Bligh-Dyer) D1->D2 D3 Saponification & Derivatization (FAMEs) D2->D3 E1 Gas Chromatography- Mass Spectrometry (GC-MS) D3->E1 E2 Quantify 13C incorporation into Fatty Acids & Sterols E1->E2

Figure 2: Workflow for Tracing SLC13A5-Mediated Lipogenesis
Protocol: Stable Isotope Tracing of Citrate

This method tracks the incorporation of carbon atoms from citrate into newly synthesized lipids.[18][19][20]

  • Cell Culture: Culture SLC13A5-expressing cells (e.g., Huh7, HepG2) and corresponding SLC13A5-deficient cells (generated via CRISPR-Cas9) in standard media.

  • Tracer Introduction: Replace standard media with media containing a stable isotope-labeled citrate, typically uniformly labeled with Carbon-13 ([U-13C]-Citrate), for a defined period (e.g., 8-24 hours).

  • Metabolite Extraction: After incubation, rapidly wash cells with cold saline and quench metabolism with a cold solvent mixture (e.g., 80% methanol). Scrape cells and collect the extract.

  • Lipid Extraction: Perform a liquid-liquid extraction (e.g., using the Folch method with chloroform/methanol/water) to separate the lipid-containing organic phase.

  • Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopologue distribution in downstream metabolites like palmitate, revealing the fractional contribution of extracellular citrate to the fatty acid pool.

Protocol: Quantification of Fatty Acids and Sterols by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the separation and quantification of total fatty acids and sterols.[21][22][23][24]

  • Lipid Extraction: Extract total lipids from cell pellets or tissue homogenates using a chloroform:methanol solvent system (e.g., Folch or Bligh-Dyer method).[23] Add deuterated internal standards for accurate quantification.[22]

  • Saponification: Hydrolyze the lipid extract using a strong base (e.g., KOH in methanol) to release free fatty acids from complex lipids (triglycerides, phospholipids) and sterols from steryl esters.

  • Derivatization:

    • For Fatty Acids: Convert fatty acids to their more volatile fatty acid methyl esters (FAMEs) by incubation with an acidic catalyst (e.g., HCl in methanol).[22][23]

    • For Sterols: Convert sterols to trimethylsilyl (TMS) ethers using a silylating agent (e.g., BSTFA).[21][24]

  • Extraction: Extract the derivatized FAMEs and sterol-ethers into an organic solvent like hexane or iso-octane.[22]

  • GC-MS Analysis: Inject the sample into a GC-MS system. The compounds are separated on a capillary column based on their boiling points and subsequently identified and quantified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.[21][22]

Therapeutic Implications and Future Directions

The central role of SLC13A5 in hepatic lipogenesis makes it a compelling therapeutic target for metabolic diseases.[1][4]

  • Targeting NAFLD and Obesity: Inhibition of hepatic SLC13A5 could reduce the substrate supply for de novo lipogenesis, thereby ameliorating hepatic steatosis and improving insulin sensitivity.[1][6][13] The protective phenotype of knockout animals strongly supports this strategy.[1]

  • Drug Development: The development of small molecule inhibitors that selectively target SLC13A5 is an active area of research. Cryo-electron microscopy structures of human SLC13A5 in complex with inhibitors have provided a structural basis for designing next-generation drugs with improved affinity and selectivity.[5]

Conversely, loss-of-function mutations in SLC13A5 cause a severe neonatal epileptic encephalopathy, as citrate transport is also crucial for neuronal function.[6][9][15] This dual role presents a significant challenge for therapeutic development, requiring liver-specific targeting strategies to avoid neurological side effects. Future research will likely focus on developing hepatocyte-selective inhibitors and further unraveling the distinct roles of SLC13A5 in different tissues.

References

Methodological & Application

Application Notes and Protocols for BI-01383298 in HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-01383298 is a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a promising therapeutic target in various cancers. In hepatocellular carcinoma (HCC), the cancer type from which the HepG2 cell line is derived, BRD9 has been shown to be upregulated and to play a crucial role in promoting tumor growth and metastasis.[1][2] Pharmacological inhibition of BRD9 has been demonstrated to reduce the proliferation and invasiveness of HCC cells.[1][2]

These application notes provide a detailed protocol for the use of BI-01383298 in HepG2 cells, a widely used in vitro model for liver cancer research. The protocols outlined below will guide researchers in assessing the efficacy of BI-01383298 in inducing the degradation of BRD9 and in evaluating its downstream effects on key signaling pathways and cellular phenotypes.

Mechanism of Action

BI-01383298 is a heterobifunctional molecule, often referred to as a proteolysis-targeting chimera (PROTAC). It functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful alternative to simple inhibition, as it leads to the complete removal of the target protein.

In the context of hepatocellular carcinoma, BRD9 has been implicated in the activation of the TUFT1/AKT and Wnt/β-catenin signaling pathways, both of which are critical for cancer cell proliferation, survival, and migration.[1][3][4][5] Therefore, the degradation of BRD9 by BI-01383298 is expected to downregulate these oncogenic pathways. Additionally, studies with the BRD9 inhibitor BI-7273 in HepG2 cells have shown a reduction in lipid accumulation through the downregulation of the AKT/mTOR/SREBP1 signaling pathway.[6]

Data Presentation

Table 1: In Vitro Activity of BRD9-Targeting Compounds

CompoundCompound TypeTarget Cell LineAssayIC50 / EC50 / DC50Reference
BI-7273BRD9 InhibitorEOL-1Cell Proliferation1400 nM (EC50)[7]
BI-7273BRD9 Inhibitor-BRD9 Binding (AlphaScreen)19 nM (IC50)[8][9][10]
BI-7273BRD9 Inhibitor-BRD7 Binding (AlphaScreen)117 nM (IC50)[8][9][10]
dBRD9BRD9 DegraderMOLM-13BRD9 DegradationConcentration-dependent (0.5-5000 nM)[11]
dBRD9BRD9 DegraderEOL-1Cell ProliferationPotent anti-proliferative effect[12]

Note: Specific IC50/EC50/DC50 values for BI-01383298 in HepG2 cells are not yet publicly available. The data for the inhibitor BI-7273 and the degrader dBRD9 in other cell lines can be used to guide initial dose-response experiments.

Experimental Protocols

HepG2 Cell Culture

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days, or when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating.

Preparation of BI-01383298 Stock Solution

Materials:

  • BI-01383298 powder

  • Dimethyl sulfoxide (DMSO), sterile

Protocol:

  • Prepare a high-concentration stock solution of BI-01383298 (e.g., 10 mM) by dissolving the powder in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the effect of BI-01383298 on the viability and proliferation of HepG2 cells and to establish a dose-response curve.

Materials:

  • HepG2 cells

  • BI-01383298

  • 96-well clear-bottom black plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of BI-01383298 concentrations (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • At each time point, perform the viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for BRD9 Degradation and Pathway Analysis

Objective: To confirm the degradation of BRD9 and to analyze the effect of BI-01383298 on downstream signaling pathways (TUFT1/AKT and Wnt/β-catenin).

Materials:

  • HepG2 cells

  • BI-01383298

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD9, anti-TUFT1, anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with BI-01383298 at various concentrations (based on viability assay results) for different time points (e.g., 4, 8, 12, 24 hours).

  • Lyse the cells in RIPA buffer, and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Signaling_Pathway cluster_degradation BI-01383298 Action cluster_pathways Downstream Effects in HepG2 BI01383298 BI-01383298 BRD9 BRD9 BI01383298->BRD9 binds E3_Ligase E3 Ubiquitin Ligase BI01383298->E3_Ligase recruits Proteasome Proteasome BRD9->Proteasome degraded by TUFT1_AKT TUFT1/AKT Pathway BRD9->TUFT1_AKT activates Wnt_beta_catenin Wnt/β-catenin Pathway BRD9->Wnt_beta_catenin activates E3_Ligase->BRD9 ubiquitinates Cell_Proliferation Cell Proliferation TUFT1_AKT->Cell_Proliferation Metastasis Metastasis TUFT1_AKT->Metastasis Wnt_beta_catenin->Cell_Proliferation Wnt_beta_catenin->Metastasis

Caption: Mechanism of BI-01383298 and its impact on oncogenic pathways in HepG2 cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Culture HepG2 Cells seed Seed Cells in Plates start->seed treat Treat with BI-01383298 (Dose-Response & Time-Course) seed->treat viability Cell Viability Assay (MTT / CellTiter-Glo) treat->viability western Western Blotting treat->western ic50 Determine IC50 viability->ic50 degradation Quantify BRD9 Degradation western->degradation pathway Analyze Pathway Modulation (p-AKT, β-catenin, etc.) western->pathway

References

Application Notes and Protocols: BI 01383298 for Inhibition of hNaCT (SLC13A5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 01383298 is a potent and selective small-molecule inhibitor of the human sodium-coupled citrate transporter (hNaCT), also known as SLC13A5.[1][2] This transporter is primarily expressed in the plasma membrane of hepatocytes and plays a crucial role in transporting citrate from the bloodstream into the cells.[1][3] Intracellular citrate is a key metabolite for various anabolic pathways, including the synthesis of fatty acids and sterols.[3] Consequently, inhibition of hNaCT has emerged as a potential therapeutic strategy for metabolic diseases such as obesity and diabetes, as well as for certain types of cancer like hepatocellular carcinoma.[1][4]

This compound is characterized as an irreversible and non-competitive inhibitor of hNaCT.[4][5] A notable feature of this inhibitor is its high selectivity for the human transporter over its murine counterpart.[1][4] This document provides detailed application notes and protocols for utilizing this compound to inhibit hNaCT in a research setting.

Quantitative Data Summary

The inhibitory potency of this compound against hNaCT has been determined in various cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below for easy reference and comparison.

Cell LineTransporter ExpressionIC₅₀ (nM)NotesReference
HEK293Overexpressing hSLC13A556-[3]
HepG2Endogenous hSLC13A524-[3]
HepG2Endogenous hSLC13A5~100Irreversible and non-competitive inhibition.[4][5]
HepG2Endogenous hSLC13A5118 ± 22Without LiCl in uptake buffer.[6]
HepG2Endogenous hSLC13A549 ± 3With 10 mM LiCl in uptake buffer.[6]

Experimental Protocols

Protocol 1: In Vitro Inhibition of hNaCT-Mediated Citrate Uptake in Cultured Cells

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on hNaCT activity using a radiolabeled citrate tracer. This method is applicable to cell lines endogenously expressing hNaCT (e.g., HepG2) or cells engineered to overexpress the transporter (e.g., HEK293-hSLC13A5).

Materials:

  • This compound

  • Cell line expressing hNaCT (e.g., HepG2 or HEK293-hSLC13A5)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • NaCl Buffer (pH 7.5)

  • [¹⁴C]-Citrate

  • Scintillation fluid

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in NaCl buffer to achieve the desired final concentrations for the dose-response experiment.

  • Pre-incubation with Inhibitor:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with PBS.

    • Add the this compound solutions at varying concentrations to the respective wells. For the vehicle control, use NaCl buffer with the same final concentration of DMSO.

    • Pre-incubate the cells with the inhibitor for 30 minutes at room temperature.[4]

  • Washing Step (for irreversible inhibition assessment):

    • After the pre-incubation period, aspirate the inhibitor solution.

    • Wash the cells twice with NaCl buffer to remove any unbound inhibitor.[4]

  • Citrate Uptake Assay:

    • Prepare the uptake buffer by adding [¹⁴C]-citrate to the NaCl buffer. A typical concentration is 2 µM.[4]

    • Add the uptake buffer to each well.

    • Incubate for 30 minutes at room temperature to allow for citrate uptake.[4]

  • Termination of Uptake:

    • Aspirate the uptake buffer.

    • Wash the cells rapidly three times with ice-cold PBS to stop the transport process and remove extracellular radiotracer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration in each well.

    • Plot the percentage of citrate uptake inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of hNaCT Inhibition

The following diagram illustrates the impact of this compound on cellular metabolism by inhibiting hNaCT.

hNaCT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte Citrate_ext Citrate hNaCT hNaCT (SLC13A5) Citrate_ext->hNaCT Transport Citrate_int Intracellular Citrate hNaCT->Citrate_int Anabolic_Pathways Fatty Acid & Sterol Synthesis Citrate_int->Anabolic_Pathways Cell_Proliferation Cell Proliferation Anabolic_Pathways->Cell_Proliferation BI01383298 This compound BI01383298->hNaCT Inhibition

Caption: this compound inhibits hNaCT, blocking citrate entry and downstream anabolic pathways.

Experimental Workflow for hNaCT Inhibition Assay

The diagram below outlines the key steps of the in vitro citrate uptake assay.

experimental_workflow Start Start Cell_Seeding Seed Cells in Multi-well Plate Start->Cell_Seeding Pre_incubation Pre-incubate with This compound (30 min) Cell_Seeding->Pre_incubation Washing1 Wash Cells (2x) Pre_incubation->Washing1 Uptake Add [¹⁴C]-Citrate (30 min) Washing1->Uptake Termination Wash with Ice-Cold PBS (3x) Uptake->Termination Lysis Cell Lysis Termination->Lysis Measurement Scintillation Counting Lysis->Measurement Analysis Data Analysis (IC₅₀ Determination) Measurement->Analysis End End Analysis->End

Caption: Workflow for measuring hNaCT inhibition using a radiolabeled citrate uptake assay.

References

Reconstituting BI 01383298 from Powder: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the reconstitution and use of BI 01383298, a potent and selective inhibitor of the human sodium-coupled citrate transporter (SLC13A5).

This compound is an irreversible and non-competitive inhibitor of SLC13A5, also known as the human sodium-coupled citrate transporter (hNaCT).[1] With an IC50 of approximately 100 nM for the ectopically expressed human NaCT in HEK293 cells and the constitutively expressed transporter in HepG2 cells, it serves as a valuable tool for studying the role of citrate transport in various physiological and pathological processes.[1]

Application Notes

This compound is a chemical probe designed for in vitro studies to investigate the function and downstream effects of SLC13A5. SLC13A5 is highly expressed in the liver and plays a crucial role in importing extracellular citrate into cells.[2] This process is linked to central metabolic pathways, including glycolysis, the TCA cycle, gluconeogenesis, and fatty acid synthesis.[2] Perturbations in SLC13A5 activity have been associated with non-alcoholic fatty liver disease, obesity, and insulin resistance.[2]

This inhibitor can be utilized in various cell-based assays to explore the impact of SLC13A5 inhibition on cellular metabolism and signaling. A structurally related but inactive compound, BI01372674, is available as a negative control for these experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, BI01372674.

Compound Parameter Cell Line Value
This compoundIC50HEK293-hSLC13A50.056 µM
This compoundIC50HepG20.024 µM
BI01372674IC50HEK293-hSLC13A5>100 µM
BI01372674IC50HepG2>100 µM
Compound Parameter Species Value
This compoundMicrosomal StabilityHuman48 % QH
This compoundMicrosomal StabilityMouse50 % QH
This compoundMicrosomal StabilityRat45 % QH

Experimental Protocols

Reconstitution of this compound Powder

This protocol outlines the steps for reconstituting lyophilized this compound powder to create a stock solution.

Materials:

  • This compound powder

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

  • Sterile polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Pre-Reconstitution Centrifugation: Before opening, centrifuge the vial of lyophilized powder at a low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.

  • Solvent Preparation: Allow the DMSO to come to room temperature. It is crucial to use anhydrous or fresh DMSO as moisture can reduce the solubility of the compound.[1]

  • Reconstitution:

    • Based on the desired stock concentration and the amount of powder in the vial, calculate the required volume of DMSO. This compound is soluble in DMSO at 45 mg/mL (101.04 mM).[1]

    • Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

    • Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] Protect from light.[2]

In Vitro Citrate Uptake Assay

This protocol provides a general framework for a cell-based assay to measure the inhibitory effect of this compound on SLC13A5-mediated citrate uptake. This can be performed using cell lines such as HEK293 cells overexpressing hSLC13A5 or HepG2 cells with endogenous SLC13A5 expression.

Materials:

  • HEK293-hSLC13A5 or HepG2 cells

  • Cell culture medium and supplements

  • This compound stock solution

  • [14C]-Citrate (radiolabeled substrate)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Wash buffer (ice-cold PBS)

  • Cell lysis buffer

  • Scintillation cocktail and counter

Protocol:

  • Cell Seeding: Seed HEK293-hSLC13A5 or HepG2 cells in a suitable multi-well plate (e.g., 24-well or 96-well) and culture until they reach near-confluence.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO) and a negative control (BI01372674) group.

    • Aspirate the culture medium from the cells and wash once with the assay buffer.

    • Add the prepared compound dilutions to the respective wells and pre-incubate for a specific duration (e.g., 30 minutes) at 37°C.

  • Initiation of Citrate Uptake:

    • Prepare a solution of [14C]-Citrate in the assay buffer.

    • To initiate the uptake, add the [14C]-Citrate solution to each well.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Termination of Uptake:

    • To stop the reaction, rapidly aspirate the radioactive solution from the wells.

    • Immediately wash the cells three times with ice-cold wash buffer to remove any unbound [14C]-Citrate.

  • Cell Lysis and Quantification:

    • Add cell lysis buffer to each well and incubate to lyse the cells.

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [14C]-Citrate uptake in each well.

    • Normalize the data to the protein concentration in each well, if necessary.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Visualizations

Reconstitution Workflow for this compound cluster_prep Preparation cluster_recon Reconstitution cluster_store Storage start Start centrifuge Centrifuge Lyophilized Powder start->centrifuge add_dmso Add DMSO to Powder centrifuge->add_dmso prep_dmso Prepare Anhydrous DMSO prep_dmso->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store end Ready for Use store->end

Caption: Workflow for reconstituting this compound powder.

SLC13A5 Signaling Pathway and Inhibition by this compound cluster_membrane Plasma Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space SLC13A5 SLC13A5 (NaCT) Citrate_int Citrate SLC13A5->Citrate_int Transport Citrate_ext Citrate Citrate_ext->SLC13A5 Na_ext Na+ Na_ext->SLC13A5 Metabolism Central Metabolism (Glycolysis, TCA Cycle, Lipogenesis) Citrate_int->Metabolism BI01383298 This compound BI01383298->SLC13A5 Inhibition

Caption: Inhibition of SLC13A5-mediated citrate transport by this compound.

References

BI-01383298: Application Notes and Protocols for a Potent SLC13A5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-01383298 is a potent, selective, and irreversible inhibitor of the human Na+-coupled citrate transporter (NaCT), also known as SLC13A5.[1][2] This transporter is primarily expressed in the liver and neurons and plays a crucial role in cellular metabolism by importing citrate from the blood into the cells.[1] Dysregulation of SLC13A5 has been implicated in various metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease, making it a significant target for drug discovery.[1] These application notes provide detailed protocols for the use of BI-01383298, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO), and present key performance data in a structured format.

Physicochemical and Biological Properties

BI-01383298 is a small molecule with the formal name 1-(3,5-Dichlorophenylsulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide.[1] Its primary mechanism of action is the non-competitive and irreversible inhibition of the human SLC13A5 transporter.[1][2]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C19H19Cl2FN2O3S[1]
Molecular Weight 445.3 g/mol [1]
Purity >98%[1]
Solubility in DMSO Up to at least 35 mg/mL[1]
22.27 mg/mL (50 mM)
IC50 (hSLC13A5) 24 nM (in HepG2 cells)
49 nM (with Li+ preincubation)[1]
56 nM (in HEK cells overexpressing hSLC13A5)
118 nM (without Li+)[1]
Storage Powder: -20°C for ≥ 2 years[1]
DMSO solution: -20°C for up to 3 months under inert atmosphere[1]
-80°C for up to 6 months; -20°C for up to 1 month (protect from light)[3]

Experimental Protocols

Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of BI-01383298 in DMSO for subsequent dilution in experimental assays.

Materials:

  • BI-01383298 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Equilibrate the BI-01383298 powder to room temperature before opening the vial to prevent moisture condensation.

  • Aseptically weigh the desired amount of BI-01383298 powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 50 mM). For example, to prepare a 10 mM stock solution, dissolve 4.45 mg of BI-01383298 in 1 mL of DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for a short period) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended, protected from light.[3]

G cluster_workflow Stock Solution Preparation Workflow start Start: Equilibrate BI-01383298 Powder weigh Weigh Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Stock solution preparation workflow for BI-01383298.
In Vitro Cell-Based Assay for SLC13A5 Inhibition

Objective: To determine the inhibitory effect of BI-01383298 on SLC13A5 activity in a cell-based assay using a fluorescent substrate or radiolabeled citrate.

Materials:

  • HepG2 cells (endogenously expressing SLC13A5) or HEK293 cells overexpressing hSLC13A5

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • BI-01383298 DMSO stock solution

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • [14C]-Citrate or a suitable fluorescent substrate for SLC13A5

  • Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed HepG2 or HEK293-hSLC13A5 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO2 incubator.

  • Compound Preparation: On the day of the assay, thaw an aliquot of the BI-01383298 DMSO stock solution. Prepare a serial dilution of the compound in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

  • Pre-incubation: Remove the cell culture medium from the wells and wash the cells once with the assay buffer. Add the diluted BI-01383298 solutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (if available). Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for compound binding.

  • Substrate Addition: Add the [14C]-Citrate or fluorescent substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a specific time period (e.g., 10-30 minutes) to allow for substrate uptake.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells three times with ice-cold assay buffer.

  • Quantification:

    • For [14C]-Citrate: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • For Fluorescent Substrate: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of BI-01383298 relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

G cluster_pathway SLC13A5 Signaling Pathway Inhibition extracellular Extracellular Space intracellular Intracellular Space membrane Cell Membrane citrate_ext Citrate slc13a5 SLC13A5 (NaCT) citrate_ext->slc13a5 Transport citrate_int Citrate slc13a5->citrate_int bi01383298 BI-01383298 bi01383298->slc13a5 Inhibition metabolism Cellular Metabolism (e.g., Fatty Acid Synthesis) citrate_int->metabolism

Inhibition of the SLC13A5 transporter by BI-01383298.

Troubleshooting and Best Practices

  • Solubility Issues: If precipitation is observed upon dilution of the DMSO stock into aqueous buffers, consider preparing an intermediate dilution in a co-solvent like ethanol or using a surfactant-containing buffer, if compatible with the assay.

  • Cell Viability: Always perform a cytotoxicity assay to ensure that the concentrations of BI-01383298 and DMSO used are not affecting cell health, which could confound the results of the inhibition assay.

  • Irreversible Inhibition: Due to the irreversible nature of BI-01383298, pre-incubation time with the compound before adding the substrate is a critical parameter to optimize for consistent results.

  • Species Specificity: It is important to note that BI-01383298 is inactive against the mouse NaCT.[1] Therefore, for in vivo studies in mice or in vitro studies using mouse cells, this compound may not be suitable.

These application notes and protocols are intended to serve as a guide for researchers. Specific experimental conditions may need to be optimized for individual assay systems and research goals.

References

Application Notes and Protocols for BI 01383298 in Citrate Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 01383298 is a potent and selective inhibitor of the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT).[1][2][3] This small molecule inhibitor provides a valuable tool for investigating the physiological and pathological roles of citrate transport in various cellular processes and diseases. SLC13A5 is predominantly expressed in the liver, with lower levels in the brain and testes, where it facilitates the transport of citrate from the bloodstream into cells.[1] Cytosolic citrate is a key metabolite, serving as a precursor for the synthesis of fatty acids and cholesterol, and playing a role in cellular energy homeostasis.[4] Dysregulation of SLC13A5 has been implicated in metabolic disorders such as obesity and non-alcoholic fatty liver disease, as well as in early-infantile epileptic encephalopathy.[5][6]

This compound is characterized by its high potency for human SLC13A5 and its excellent selectivity over other members of the SLC13 family, including SLC13A2 and SLC13A3.[1] Notably, it is inactive against the murine ortholog of SLC13A5, making it a specific tool for studying the human transporter.[1][4] A structurally related but inactive compound, BI 01372674, is available as a negative control for experiments.[1]

These application notes provide detailed protocols for utilizing this compound to study citrate transport, including in vitro cell-based assays and a thermostabilization assay to confirm target engagement.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay SystemIC50 (nM)Reference
Human SLC13A5 HEK293 cells overexpressing hSLC13A556[1]
HepG2 cells (endogenous expression)24[1]
HepG2 cells (with Li+ pre-incubation)49[7]
HepG2 cells (without Li+ pre-incubation)118[7]
Human SLC13A2 HEK293 cells overexpressing hSLC13A2>100,000
Human SLC13A3 HEK293 cells overexpressing hSLC13A3>100,000
Murine SLC13A5 HEK293 cells overexpressing mSLC13A5>100,000[1]
Human GLYT2 HEK293 cells overexpressing hGLYT2>100,000
Table 2: Properties of this compound and Negative Control
CompoundMolecular Weight (Da)SolubilityStorage
This compound 445.34Soluble in DMSO (up to at least 35 mg/ml)[4]Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][8]
BI 01372674 (Negative Control) 503.4Soluble in DMSOStore stock solutions at -20°C or -80°C.

Mandatory Visualizations

G cluster_0 Hepatocyte SLC13A5 SLC13A5 (NaCT) Citrate_cyto Cytosolic Citrate ACLY ACLY Citrate_cyto->ACLY TCA TCA Cycle (Mitochondrion) Citrate_cyto->TCA AcetylCoA Acetyl-CoA ACLY->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol FAS Fatty Acid Synthesis MalonylCoA->FAS PXR PXR Gene SLC13A5 Gene PXR->Gene Regulates Expression Gene->SLC13A5 Expresses Citrate_blood Bloodstream Citrate Citrate_blood->SLC13A5 Transport BI01383298 This compound BI01383298->SLC13A5 Inhibition

Caption: Signaling pathway of citrate transport and metabolism in hepatocytes.

G cluster_0 Experimental Workflow A 1. Cell Seeding (HEK293-hSLC13A5 or HepG2) B 2. Pre-incubation with this compound A->B C 3. [14C]-Citrate Uptake B->C D 4. Cell Lysis C->D E 5. Scintillation Counting D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Experimental workflow for the [14C]-citrate uptake assay.

Experimental Protocols

Protocol 1: [14C]-Citrate Uptake Assay in HEK293 Cells Overexpressing hSLC13A5

This protocol is designed to determine the inhibitory activity of this compound on human SLC13A5 expressed in a heterologous system.

Materials:

  • HEK293 cells stably or transiently overexpressing human SLC13A5

  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and BI 01372674 (negative control) dissolved in DMSO

  • [1,5-14C]-Citrate

  • Uptake Buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM Glucose, 25 mM HEPES/Tris, pH 7.5[9]

  • Lysis Buffer: 0.1 M NaOH or other suitable lysis buffer

  • Scintillation cocktail

  • 24-well plates

Procedure:

  • Cell Seeding: Seed HEK293-hSLC13A5 cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound and BI 01372674 in Uptake Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

  • Pre-incubation: a. Aspirate the culture medium from the wells. b. Wash the cells twice with Uptake Buffer. c. Add the compound dilutions (or vehicle control) to the respective wells and pre-incubate for 30 minutes at 37°C.[7] This pre-incubation step is crucial for observing the full inhibitory effect of this compound.[7]

  • [14C]-Citrate Uptake: a. Prepare the uptake solution by adding [14C]-Citrate to the Uptake Buffer containing the respective concentrations of the inhibitor. A final citrate concentration of 3.5-7.0 µM is recommended.[7] For enhanced transporter activity, 10 mM LiCl can be added to the buffer.[7] b. Aspirate the pre-incubation solution and add the [14C]-Citrate uptake solution to each well. c. Incubate for 30 minutes at 37°C.[9]

  • Termination of Uptake: a. Aspirate the uptake solution. b. Wash the cells three times with ice-cold Uptake Buffer to remove extracellular [14C]-Citrate.

  • Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Normalize the counts per minute (CPM) to the protein concentration in each well (determined by a BCA assay from a parallel plate). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Calculate the IC50 value using a non-linear regression analysis.

Protocol 2: [14C]-Citrate Uptake Assay in HepG2 Cells (Endogenous SLC13A5)

This protocol measures the inhibition of endogenously expressed human SLC13A5 in a physiologically relevant cell line.

Materials:

  • HepG2 cells

  • All other materials are the same as in Protocol 1.

Procedure:

The procedure is identical to Protocol 1, with the following considerations for HepG2 cells:

  • Cell Culture: HepG2 cells may require a longer doubling time, so adjust the initial seeding density accordingly.

  • Endogenous Expression: As the expression of SLC13A5 is endogenous, the overall uptake signal may be lower compared to overexpressing cell lines. Ensure that the assay conditions are optimized to provide a sufficient signal-to-background ratio.

  • Lithium Chloride (LiCl): The presence of 10 mM LiCl in the pre-incubation and uptake buffers has been shown to stimulate the transport activity of human NaCT and can result in a lower IC50 value for this compound.[7]

Protocol 3: Thermal Shift Assay for Target Engagement

This protocol provides a general framework for confirming the direct binding of this compound to SLC13A5, leading to its stabilization. This method is based on the principle that ligand binding increases the thermal stability of a protein. A specific instrument like the Prometheus label-free system from NanoTemper is recommended for this assay.[1][6]

Materials:

  • Purified human SLC13A5 protein

  • This compound and BI 01372674 (negative control)

  • Appropriate buffer for the protein

  • Prometheus NT.48 instrument or similar differential scanning fluorimeter

  • Capillaries for the instrument

Procedure:

  • Protein Preparation: Purify human SLC13A5 using an appropriate expression and purification system. The protein should be in a suitable buffer containing a mild detergent for stability.

  • Compound Preparation: Prepare a dilution series of this compound and the negative control in the same buffer as the protein.

  • Sample Preparation: a. Mix the purified SLC13A5 protein with the different concentrations of the compounds or vehicle control. A typical protein concentration is in the µM range. b. Load the samples into the capillaries.

  • Thermal Denaturation: a. Place the capillaries into the instrument. b. Apply a thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/min). c. The instrument will monitor the changes in tryptophan fluorescence at 330 nm and 350 nm as the protein unfolds.

  • Data Analysis: a. The instrument's software will calculate the melting temperature (Tm) for each sample, which is the temperature at which 50% of the protein is unfolded. b. A positive thermal shift (increase in Tm) in the presence of this compound compared to the vehicle control indicates direct binding and stabilization of the transporter. c. The negative control, BI 01372674, should not induce a significant thermal shift.

Conclusion

This compound is a powerful and specific tool for the in vitro investigation of human SLC13A5. The provided protocols offer a starting point for researchers to study the role of citrate transport in their specific areas of interest. The high potency and selectivity of this compound, along with the availability of a negative control, make it an ideal chemical probe for elucidating the functions of this important transporter in health and disease.

References

Troubleshooting & Optimization

BI 01383298 not inhibiting citrate uptake

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BI 01383298. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound as an inhibitor of citrate uptake.

Troubleshooting Guide

Question: Why am I not observing inhibition of citrate uptake with this compound?

Answer:

If you are not observing the expected inhibition of citrate uptake with this compound, there are several potential reasons. Please review the following troubleshooting steps to identify the source of the issue.

1. Confirm Species of Experimental System:

  • Issue: this compound is a potent and selective inhibitor of the human sodium-coupled citrate transporter (hNaCT), also known as SLC13A5.[1][2][3] It has been demonstrated to have no effect on the murine (mouse) SLC13A5 transporter.[1][4]

  • Troubleshooting Step: Verify the species of your cell line or experimental model. If you are using a mouse cell line or a system expressing mouse SLC13A5, you will not observe inhibition with this compound.

  • Recommendation: Use a human cell line known to express SLC13A5 (e.g., HepG2) or a system ectopically expressing human SLC13A5.[1][4]

2. Review Experimental Protocol and Compound Handling:

  • Issue: this compound is an irreversible and non-competitive inhibitor.[1][5] Its efficacy can be influenced by factors such as pre-incubation time and compound stability. The compound is also noted to be poorly soluble.[3]

  • Troubleshooting Steps:

    • Pre-incubation: For an irreversible inhibitor, pre-incubating the cells with this compound before adding the citrate substrate can be crucial for achieving maximal inhibition.[1]

    • Solubility: Ensure that this compound is fully dissolved. It is soluble in DMSO.[6] Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your assay buffer. Visually inspect for any precipitation.

    • Storage: The compound should be stored correctly to maintain its activity. Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[6][7] Avoid repeated freeze-thaw cycles.[7]

3. Check Compound Concentration and Potency:

  • Issue: While this compound is highly potent, using a concentration that is too low will not result in significant inhibition.

  • Troubleshooting Step: Refer to the known IC50 values to ensure you are using an appropriate concentration range.

Quantitative Data Summary

Cell Line/SystemIC50 ValueNotes
HEK cells overexpressing hSLC13A556 nM[4]
HepG2 cells (endogenous hSLC13A5)24 nM[4]
General reported IC50~100 nM[1][5]
Mouse SLC13A5No inhibition[1][4]
Negative Control (BI 01372674)>100 µM[2][3]

4. Use Appropriate Controls:

  • Issue: Without proper controls, it is difficult to determine if the assay itself is working correctly or if the lack of inhibition is specific to this compound.

  • Troubleshooting Step:

    • Negative Control Compound: Use the structurally related but inactive compound, BI 01372674, to confirm that the observed effects are specific to this compound.[2][3]

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on citrate uptake.

    • Positive Control: If available, use another known inhibitor of citrate transport to confirm that your assay can detect inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is an irreversible and non-competitive inhibitor of the human sodium-coupled citrate transporter (hNaCT/SLC13A5).[1][5] It binds to the transporter, preventing the uptake of citrate into the cell.

Q2: Can I use this compound for in vivo studies in mice? A2: No, this compound is not recommended for use in mouse models as it does not inhibit the mouse SLC13A5 transporter.[4]

Q3: How should I prepare and store this compound? A3: this compound should be dissolved in DMSO to create a stock solution.[6] This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[7] It is advisable to protect it from light.[7] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]

Q4: What is the recommended cell line for studying the effects of this compound? A4: The human liver cell line HepG2, which endogenously expresses hSLC13A5, is a suitable model.[1][4] Alternatively, you can use a cell line such as HEK293 that has been engineered to overexpress human SLC13A5.[1][4]

Q5: Is there a negative control available for this compound? A5: Yes, BI 01372674 is a structurally similar compound that is inactive against hSLC13A5 and can be used as a negative control.[2][3]

Experimental Protocols

Protocol: In Vitro Citrate Uptake Assay

This protocol provides a general framework for measuring the inhibition of citrate uptake in a human cell line (e.g., HepG2) using this compound.

Materials:

  • Human cell line expressing SLC13A5 (e.g., HepG2)

  • Cell culture medium

  • This compound and negative control BI 01372674

  • DMSO

  • Radio-labeled citrate (e.g., [14C]-citrate)

  • Assay Buffer (e.g., NaCl buffer, pH 7.5)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed cells in an appropriate multi-well plate and grow to a suitable confluency.

  • Compound Preparation: Prepare stock solutions of this compound and the negative control in DMSO. Serially dilute the compounds to the desired concentrations in the assay buffer. Include a vehicle-only control.

  • Pre-incubation:

    • Wash the cells with the assay buffer.

    • Add the prepared compound dilutions (including controls) to the cells.

    • Incubate for a defined period (e.g., 30 minutes) at the appropriate temperature (e.g., 37°C). This step allows the irreversible inhibitor to bind to the transporter.[1]

  • Citrate Uptake:

    • Prepare the uptake solution by adding radio-labeled citrate to the assay buffer.

    • After the pre-incubation period, add the citrate uptake solution to the wells. Note: Depending on the experimental design, the inhibitor may or may not be present during the uptake phase.[1]

    • Incubate for a specific time (e.g., 30 minutes) to allow for citrate uptake.[8]

  • Wash and Lysis:

    • Stop the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radio-labeled citrate.

    • Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation fluid.

    • Measure the radioactivity using a scintillation counter to determine the amount of intracellular citrate.

  • Data Analysis:

    • Normalize the citrate uptake data to the protein concentration in each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the data and determine the IC50 value.

Diagrams

G cluster_0 cluster_1 Cell Membrane cluster_2 Extracellular Extracellular Citrate_out Citrate SLC13A5 hSLC13A5 Transporter Citrate_out->SLC13A5 Transport BI01383298 This compound BI01383298->SLC13A5 Irreversible Inhibition Citrate_in Citrate SLC13A5->Citrate_in Intracellular Intracellular Metabolism Metabolic Pathways (e.g., Fatty Acid Synthesis) Citrate_in->Metabolism

Caption: Mechanism of this compound action on the hSLC13A5 transporter.

G start Start: No citrate uptake inhibition observed q1 Is the experimental system human? start->q1 a1_no Issue: This compound is human-specific. Solution: Use a human cell line or human SLC13A5 construct. q1->a1_no No q2 Is the compound properly handled? q1->q2 Yes a2_no Issue: Poor solubility, degradation. Solution: Ensure full dissolution in DMSO. Check storage conditions. Avoid freeze-thaw cycles. q2->a2_no No q3 Is the concentration appropriate? q2->q3 Yes a3_no Issue: Concentration too low. Solution: Use concentrations around the known IC50 (24-100 nM). q3->a3_no No q4 Are proper controls included? q3->q4 Yes a4_no Issue: Lack of controls. Solution: Include vehicle control (DMSO) and negative control compound (BI 01372674). q4->a4_no No end_node Problem Resolved q4->end_node Yes

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: BI-XXXX Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BI-XXXX, a potent and selective inhibitor of Kinase A. This guide is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential issues related to off-target effects during their experiments.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with BI-XXXX.

Question: We are observing significant cytotoxicity in our cell line at concentrations where we expect to see specific inhibition of Kinase A. Is this related to off-target effects?

Answer:

Unexpected cytotoxicity can indeed be an indication of off-target effects. Here is a step-by-step guide to troubleshoot this issue:

  • Confirm On-Target Potency: First, ensure that the observed cytotoxicity is not due to an overestimation of the required dose for Kinase A inhibition in your specific cell line. We recommend performing a dose-response curve to determine the EC50 for Kinase A inhibition in your cells.

  • Assess Apoptosis Markers: To determine if the cell death is programmed, you can perform assays for markers of apoptosis, such as cleaved caspase-3 or PARP cleavage, via Western blot or flow cytometry.

  • Evaluate Off-Target Kinase B Inhibition: BI-XXXX is known to have some activity against the closely related Kinase B at higher concentrations. If your cell line expresses high levels of Kinase B, the observed cytotoxicity could be a result of its inhibition. We recommend performing a selective knockdown of Kinase B (e.g., using siRNA) and then treating the cells with BI-XXXX to see if the toxicity is mitigated.

  • Broad Kinase Profiling: If the above steps do not resolve the issue, we recommend a broader kinase profiling assay to identify other potential off-targets. This can be done using commercially available services that screen the compound against a large panel of kinases.

Question: Our in vivo efficacy results with BI-XXXX are not correlating with our in vitro potency data. What could be the reason for this discrepancy?

Answer:

Discrepancies between in vitro and in vivo results are common in drug development and can be attributed to several factors. Here's a troubleshooting workflow:

  • Pharmacokinetic (PK) Analysis: It is crucial to assess the pharmacokinetic properties of BI-XXXX in your animal model. Key parameters to measure include plasma concentration, half-life, and bioavailability. Poor exposure of the compound at the tumor site can lead to a lack of efficacy.

  • Target Engagement in vivo: Confirm that BI-XXXX is engaging with its intended target, Kinase A, in the tumor tissue. This can be assessed by measuring the phosphorylation of a known downstream substrate of Kinase A via immunohistochemistry (IHC) or Western blot on tumor lysates.

  • Metabolism of BI-XXXX: The compound may be rapidly metabolized in vivo into inactive forms. Analyze plasma and tumor samples for the presence of known metabolites of BI-XXXX.

  • Off-Target Effects In Vivo: An off-target effect in vivo could lead to unexpected toxicities that limit the achievable therapeutic dose. Monitor the animals for any adverse effects and perform histological analysis of major organs.

Frequently Asked Questions (FAQs)

What is the primary target of BI-XXXX and its known off-targets?

BI-XXXX is a potent ATP-competitive inhibitor of Kinase A. It has been designed for high selectivity, but it can exhibit inhibitory activity against the structurally related Kinase B at higher concentrations.

What are the recommended negative and positive controls when using BI-XXXX in cell-based assays?

  • Negative Control: A vehicle control (e.g., DMSO) is essential to control for any effects of the solvent. Additionally, using an inactive structural analog of BI-XXXX, if available, can be a very robust negative control.

  • Positive Control: A known activator of the Kinase A signaling pathway (e.g., a growth factor) should be used to ensure the pathway is active in your experimental system. For inhibition studies, a previously characterized inhibitor of Kinase A can be used as a positive control for the assay itself.

How can I confirm that the observed phenotype in my experiment is due to the inhibition of Kinase A and not an off-target effect?

To attribute an observed phenotype to the inhibition of Kinase A, we recommend the following validation experiments:

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Kinase A. If the resulting phenotype mimics the effect of BI-XXXX treatment, it strongly suggests an on-target effect.

  • Rescue Experiment: In a Kinase A knockout or knockdown background, express a version of Kinase A that is resistant to BI-XXXX. If the addition of BI-XXXX does not produce the phenotype in these "rescued" cells, it confirms the on-target mechanism.

Quantitative Data Summary

The following table summarizes the in vitro potency of BI-XXXX against its primary target, Kinase A, and a known off-target, Kinase B.

CompoundTargetAssay TypeIC50 (nM)
BI-XXXXKinase ATR-FRET5
BI-XXXXKinase BTR-FRET150
BI-XXXXKinase ACellular (pSubstrate)25
BI-XXXXKinase BCellular (pSubstrate)750

Experimental Protocols

1. LanthaScreen™ TR-FRET Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the in vitro inhibitory activity of BI-XXXX against Kinase A.

  • Materials:

    • Kinase A enzyme

    • Fluorescein-labeled substrate peptide

    • ATP

    • LanthaScreen™ Tb-anti-pSubstrate antibody

    • TR-FRET dilution buffer

    • BI-XXXX compound

  • Procedure:

    • Prepare a serial dilution of BI-XXXX in DMSO.

    • In a 384-well plate, add the kinase, fluorescein-labeled substrate, and BI-XXXX.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the reaction by adding EDTA.

    • Add the Tb-anti-pSubstrate antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.

    • Calculate the emission ratio and plot the results as a function of inhibitor concentration to determine the IC50.

2. Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm target engagement of BI-XXXX with Kinase A in a cellular context.

  • Materials:

    • Cell line expressing Kinase A

    • BI-XXXX compound

    • PBS and protease inhibitors

    • Equipment for heating cell lysates

    • Western blot reagents

  • Procedure:

    • Treat cultured cells with either vehicle or BI-XXXX at the desired concentration for 1 hour.

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Divide the cell suspension into aliquots and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Cool the samples on ice and then lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates to pellet the aggregated proteins.

    • Collect the supernatant (soluble protein fraction) and analyze the amount of soluble Kinase A at each temperature by Western blot.

    • The binding of BI-XXXX is expected to stabilize Kinase A, resulting in a higher melting temperature compared to the vehicle-treated control.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Substrate Downstream Substrate Kinase_A->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cell_Growth Cell Growth & Proliferation pSubstrate->Cell_Growth Promotes BI_XXXX BI-XXXX BI_XXXX->Kinase_A Inhibits

Caption: Hypothetical signaling pathway of Kinase A.

Off_Target_Workflow start Start: Unexpected Phenotype Observed phenotype_on_target Does phenotype match Kinase A knockdown? start->phenotype_on_target rescue_experiment Perform Rescue Experiment with mutant Kinase A phenotype_on_target->rescue_experiment Yes off_target_investigation Investigate Off-Targets phenotype_on_target->off_target_investigation No on_target_conclusion Conclusion: On-Target Effect rescue_experiment->on_target_conclusion kinase_profiling Broad Kinase Profiling Screen off_target_investigation->kinase_profiling off_target_conclusion Conclusion: Off-Target Effect validate_off_target Validate hit with specific knockdown kinase_profiling->validate_off_target validate_off_target->off_target_conclusion

Caption: Experimental workflow for off-target effect investigation.

Troubleshooting_Logic issue {Inconsistent Results with BI-XXXX} check_reagents Check Reagents Compound Integrity Cell Line Authenticity Antibody Specificity issue->check_reagents check_protocol Review Protocol Incubation Times Concentrations Equipment Calibration issue->check_protocol check_controls Analyze Controls Positive Control Active? Negative Control Inactive? issue->check_controls resolution Identify Source of Variability check_reagents->resolution check_protocol->resolution check_controls->resolution

Caption: Logic diagram for troubleshooting inconsistent results.

Troubleshooting BI 01383298 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BI-XXXXXX

Disclaimer: As "BI 01383298" does not correspond to a publicly documented compound, this guide provides general troubleshooting advice for a hypothetical small molecule inhibitor, herein referred to as "BI-XXXXXX," which is presumed to have low aqueous solubility. The principles and techniques described are broadly applicable to poorly soluble small molecules in a research setting.

Frequently Asked Questions (FAQs)

Q1: My BI-XXXXXX powder is not dissolving in aqueous buffers like PBS or saline. Why is this happening?

A1: Many small molecule inhibitors, particularly those with hydrophobic properties, exhibit poor solubility in aqueous solutions.[1] This is often due to high lipophilicity and strong intermolecular forces within the compound's crystal lattice.[1] Direct dissolution in aqueous buffers is often not feasible for such compounds. It is recommended to first dissolve the compound in an organic solvent.

Q2: Which organic solvent should I use to prepare a stock solution of BI-XXXXXX?

A2: Dimethyl sulfoxide (DMSO) is the most common initial solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[][3] Other potential co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG 400).[4] The choice of solvent may depend on the specific experimental system and its tolerance for the solvent.

Q3: I dissolved BI-XXXXXX in 100% DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?

A3: This is a very common issue known as "precipitation upon dilution."[3][5] It occurs because the compound is soluble in the organic solvent but not in the final aqueous environment.[6] To resolve this, you can try the following:

  • Vortexing and Gentle Heating: Immediately after dilution, vortex the solution vigorously. Gentle warming in a water bath (e.g., at 37°C) can also help redissolve the precipitate.[3]

  • Sonication: A brief sonication can help to break up and redissolve precipitated particles.[3]

  • Increase Final Co-solvent Concentration: If your experimental system allows, increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% or 1% DMSO) can help maintain solubility.[5] Always run a solvent control to ensure the solvent itself does not affect the experimental outcome.[3]

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects. However, the tolerance can be cell-line dependent. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Issue 1: BI-XXXXXX Fails to Dissolve in Initial Organic Solvent

If BI-XXXXXX does not readily dissolve in your chosen organic solvent at room temperature, you can attempt the following:

Protocol 1: Aided Dissolution in an Organic Solvent

  • Add the appropriate volume of the organic solvent (e.g., DMSO) to your vial of BI-XXXXXX to achieve the desired stock concentration.

  • Vortex the solution for 1-2 minutes.

  • If the compound is still not dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • As a next step, gently warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

  • Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

Issue 2: Persistent Precipitation in Aqueous Media

If the basic troubleshooting steps for precipitation (vortexing, heating, sonication) fail, more advanced formulation strategies may be necessary.

Table 1: Co-solvent and Additive Options for Enhancing Aqueous Solubility

Strategy Component Typical Final Concentration Mechanism of Action Considerations
Co-solvency Ethanol, Propylene Glycol, PEG 4001-10%Reduces the polarity of the aqueous solvent, decreasing interfacial tension.[7][8]Higher concentrations may be toxic to cells. Always use a vehicle control.
pH Adjustment HCl or NaOH (dilute)Adjust to a specific pHFor ionizable compounds, changing the pH can increase the proportion of the more soluble ionized form.[9][10]The compound must have an ionizable group (acidic or basic pKa). The final pH must be compatible with the assay.
Surfactants Tween-80, Pluronic F680.01-0.1%Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[11]Can interfere with some biological assays or cell membranes.
Complexation β-Cyclodextrins (e.g., HP-β-CD)1-5%Form inclusion complexes where the hydrophobic compound sits inside the cyclodextrin cavity.[12]Can alter the free concentration of the compound and may have its own biological effects.

Protocol 2: pH-Modified Solubilization

This protocol is for compounds that have acidic or basic properties.

  • Determine if BI-XXXXXX has an acidic or basic functional group. This information is often available on the supplier's datasheet.

  • For a weakly acidic compound: Prepare your aqueous buffer and adjust the pH to be 1-2 units above its pKa. This will favor the deprotonated, more soluble form.[9]

  • For a weakly basic compound: Prepare your aqueous buffer and adjust the pH to be 1-2 units below its pKa. This will favor the protonated, more soluble form.[10]

  • Prepare a high-concentration stock solution of BI-XXXXXX in a minimal amount of organic solvent (e.g., DMSO).

  • Perform a serial dilution of the stock solution into the pH-adjusted aqueous buffer.

  • Always verify that the final pH of your working solution is compatible with your experimental system.

Visual Guides

Troubleshooting Workflow for Solubility Issues

G start Start: BI-XXXXXX Powder stock_prep Dissolve in 100% DMSO to create stock solution start->stock_prep dissolved_stock Is stock solution clear? stock_prep->dissolved_stock aid_dissolution Aid Dissolution: - Vortex - Sonicate - Gentle Heat (37°C) dissolved_stock->aid_dissolution No dilute Dilute stock into aqueous buffer dissolved_stock->dilute Yes aid_dissolution->stock_prep precipitate Does it precipitate? dilute->precipitate success Solution is ready for experiment. (Include vehicle control) precipitate->success No troubleshoot Troubleshoot Precipitation: - Vortex/Heat/Sonicate - Increase final DMSO % precipitate->troubleshoot Yes still_precipitates Still precipitates? troubleshoot->still_precipitates still_precipitates->success No advanced Advanced Strategy: - pH Adjustment - Add Surfactant - Use Cyclodextrin still_precipitates->advanced Yes end Consult further literature or contact technical support advanced->end G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene Expression TF->Gene translocates BI_XXXXXX BI-XXXXXX BI_XXXXXX->KinaseB inhibits

References

Why is BI 01383298 not working in mouse models?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BI 01383298. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guidance for common issues encountered during in vivo and in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective chemical probe that acts as an irreversible and non-competitive inhibitor of the human sodium-coupled citrate transporter (hNaCT), also known as SLC13A5.[1][2][3] SLC13A5 is a membrane transporter highly expressed in the liver that facilitates the uptake of citrate from the bloodstream into cells.[4] By inhibiting this transporter, this compound blocks this citrate uptake.

Q2: Why is this compound not showing efficacy in my mouse models?

The primary reason for the lack of effect in mouse models is a significant species-specific difference in the transporter's sensitivity to the inhibitor. This compound is a potent inhibitor of the human SLC13A5 transporter but has been demonstrated to have no inhibitory effect on the mouse ortholog, Nact.[5] This fundamental difference in pharmacology between the human and mouse transporters means that this compound is not a suitable tool for studying SLC13A5 inhibition in standard mouse models.

Q3: What are the recommended applications for this compound?

This compound is an excellent tool for in vitro experiments using human cells or cell lines that endogenously express SLC13A5 (e.g., HepG2) or in systems where human SLC13A5 is ectopically expressed (e.g., HEK293 cells).[1][2] It can be used to investigate the physiological roles of citrate transport and the consequences of its inhibition in human-derived systems. It is not recommended for in vivo studies in mice.

Troubleshooting Guide

Issue: No observable phenotype or target engagement in a mouse in vivo study after administering this compound.

  • Root Cause: As detailed in the FAQs, this compound does not inhibit the mouse SLC13A5 ortholog, Nact.[5] Therefore, no downstream effects of SLC13A5 inhibition would be expected in a mouse model.

  • Recommendation:

    • Discontinue the use of this compound in wild-type mouse models for studying SLC13A5 inhibition.

    • Consider alternative models, such as:

      • SLC13A5 knockout mouse models.

      • Humanized mouse models that express the human SLC13A5 gene.[6][7]

    • For in vivo studies, a different compound that inhibits both the human and mouse transporters would be required.

Issue: Inconsistent results in in vitro assays using human cell lines.

  • Possible Cause 1: Cell line integrity and expression of SLC13A5.

    • Troubleshooting Step: Confirm the expression level of SLC13A5 in your human cell line (e.g., via qPCR, Western blot, or immunofluorescence). Expression levels can vary between passages.

  • Possible Cause 2: Compound stability and handling.

    • Troubleshooting Step: this compound should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Possible Cause 3: Assay conditions.

    • Troubleshooting Step: Since this compound is an irreversible inhibitor, pre-incubation of the cells with the compound for a sufficient duration (e.g., 30 minutes) before the addition of the substrate (citrate) is recommended to ensure complete inhibition.[5]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on human SLC13A5.

Cell LineTransporter ExpressionIC50 (nM)
HEK293Overexpressed human SLC13A556
HepG2Endogenous human SLC13A524

Data sourced from Tocris Bioscience.

Experimental Protocols

Protocol: In Vitro Inhibition of SLC13A5 in Human Cells

  • Cell Culture: Plate human cells (e.g., HepG2 or HEK293 expressing hSLC13A5) in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the compound to the desired concentrations in an appropriate assay buffer.

  • Pre-incubation: Remove the cell culture medium and wash the cells with the assay buffer. Add the this compound dilutions to the cells and pre-incubate for 30 minutes at 37°C.[5]

  • Substrate Addition: Add radiolabeled or fluorescently tagged citrate to the wells to initiate the uptake assay.

  • Incubation: Incubate for a predetermined time at 37°C to allow for citrate uptake.

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of internalized labeled citrate using a suitable detection method (e.g., scintillation counting or fluorescence plate reader).

  • Data Analysis: Calculate the IC50 value by plotting the inhibition of citrate uptake against the concentration of this compound.

Visualizations

Signaling Pathway and Experimental Logic

cluster_human Human In Vitro Model cluster_mouse Mouse In Vivo Model cluster_conclusion Conclusion BI_human This compound SLC13A5_human Human SLC13A5 Transporter BI_human->SLC13A5_human Inhibits Citrate_uptake_human Citrate Uptake SLC13A5_human->Citrate_uptake_human Mediates Cellular_effects_human Downstream Cellular Effects Citrate_uptake_human->Cellular_effects_human Leads to BI_mouse This compound Nact_mouse Mouse Nact Transporter BI_mouse->Nact_mouse No Effect Citrate_uptake_mouse Citrate Uptake Nact_mouse->Citrate_uptake_mouse Mediates Cellular_effects_mouse Downstream Cellular Effects Citrate_uptake_mouse->Cellular_effects_mouse Leads to Conclusion This compound is effective in human systems but not in mouse models due to species-specific transporter differences.

Caption: Logical diagram illustrating the differential effect of this compound on human versus mouse citrate transporters.

Experimental Workflow for Troubleshooting In Vivo Studies

start Start: No effect of this compound in mouse model check_species Is the target human or mouse? start->check_species human_target Use in vitro human cell lines or humanized mouse models check_species->human_target Human mouse_target This compound is unsuitable. Select a mouse-active inhibitor or use a knockout model. check_species->mouse_target Mouse end_human Proceed with experiment human_target->end_human end_mouse Revise experimental plan mouse_target->end_mouse

Caption: Troubleshooting workflow for addressing the lack of this compound efficacy in in vivo experiments.

References

Technical Support Center: BI-01383298 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a template for a technical support center. As "BI-01383298" does not correspond to a publicly documented compound, the data, protocols, and mechanisms described herein are based on a representative small molecule inhibitor of the Bcr-Abl tyrosine kinase, for illustrative purposes. Researchers should substitute the specific details relevant to their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BI-01383298-induced cytotoxicity?

A1: BI-01383298 is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase. In cancer cells harboring the Philadelphia chromosome (e.g., Chronic Myeloid Leukemia - CML), this fusion protein is constitutively active and drives cell proliferation while inhibiting apoptosis. BI-01383298 binds to the ATP-binding site of the Bcr-Abl kinase domain, inhibiting its activity. This leads to the downstream dephosphorylation of signaling proteins, ultimately resulting in the induction of apoptosis and cell cycle arrest.

Q2: What is the expected IC50 range for BI-01383298 in sensitive cell lines?

A2: The half-maximal inhibitory concentration (IC50) for BI-01383298 is dependent on the cell line and the assay duration. For sensitive CML cell lines, such as K-562, the IC50 is typically in the low nanomolar range after a 72-hour incubation period. Please refer to the data table below for specific examples.

Q3: Which cell lines are recommended as positive and negative controls for BI-01383298 cytotoxicity assays?

A3:

  • Positive Control: K-562 (a CML cell line expressing Bcr-Abl) is a suitable positive control as it is highly sensitive to Bcr-Abl inhibitors.

  • Negative Control: A cell line that does not express the Bcr-Abl fusion protein, such as HEK293T or Jurkat cells, can be used as a negative control to demonstrate the selectivity of BI-01383298.

Q4: What is the recommended solvent and storage condition for BI-01383298?

A4: BI-01383298 is soluble in DMSO. For long-term storage, it is recommended to store the compound as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Q1: My IC50 value is significantly higher than expected in a sensitive cell line.

A1:

  • Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.

  • Cell Line Health: Confirm that the cells are healthy, in the logarithmic growth phase, and free from contamination.

  • Assay Conditions: Verify the seeding density, incubation time, and reagent concentrations. Ensure that the final DMSO concentration in the culture medium is not exceeding a non-toxic level (typically <0.5%).

  • Drug-Protein Interaction in Media: High serum concentrations in the culture medium can sometimes reduce the effective concentration of the compound due to protein binding. Consider reducing the serum percentage if appropriate for your cell line.

Q2: I am observing high variability between replicate wells in my cytotoxicity assay.

A2:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting of both cells and compound dilutions. Use calibrated pipettes.

  • Cell Clumping: Ensure a single-cell suspension is achieved before seeding to avoid clumps, which can lead to uneven cell distribution.

  • Edge Effects: "Edge effects" in multi-well plates can cause variability. To mitigate this, avoid using the outermost wells of the plate or fill them with sterile PBS.

  • Incubation Conditions: Ensure uniform temperature and CO2 distribution within the incubator.

Q3: BI-01383298 is showing cytotoxicity in my negative control cell line.

A3:

  • Off-Target Effects: At high concentrations, some inhibitors may exhibit off-target effects. Perform a dose-response curve to determine if the cytotoxicity is dose-dependent and occurs at concentrations significantly higher than the IC50 in sensitive cells.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not causing cytotoxicity in your negative control cell line. Run a solvent-only control.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of BI-01383298 in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/PI Staining for Apoptosis
  • Cell Treatment: Seed cells in a 6-well plate and treat with BI-01383298 at the desired concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Quantitative Data

Table 1: In Vitro Cytotoxicity of BI-01383298 in Various Cell Lines

Cell LineCancer TypeBcr-Abl StatusIC50 (nM) after 72h
K-562Chronic Myeloid LeukemiaPositive15.2
KU812Chronic Myeloid LeukemiaPositive21.7
JurkatAcute T-cell LeukemiaNegative> 10,000
HEK293TEmbryonic KidneyNegative> 10,000

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl p-STAT5 p-STAT5 Bcr-Abl->p-STAT5 Phosphorylates p-PI3K p-PI3K Bcr-Abl->p-PI3K Phosphorylates BI-01383298 BI-01383298 BI-01383298->Bcr-Abl Inhibits STAT5 STAT5 Proliferation Cell Proliferation p-STAT5->Proliferation Promotes PI3K PI3K p-Akt p-Akt p-PI3K->p-Akt Activates Akt Akt p-Bad p-Bad p-Akt->p-Bad Phosphorylates Bad Bad Bcl-xL Bcl-xL p-Bad->Bcl-xL Apoptosis_Inhibition Apoptosis Inhibition Bcl-xL->Apoptosis_Inhibition Promotes

Caption: BI-01383298 signaling pathway in Bcr-Abl positive cells.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add compound to cells Incubate_24h->Add_Compound Prepare_Dilutions Prepare BI-01383298 serial dilutions Prepare_Dilutions->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize formazan Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

G Start High IC50 Value Observed Check_Compound Check Compound Integrity (Storage, Fresh Dilutions) Start->Check_Compound Check_Cells Verify Cell Health (Log Phase, Contamination) Start->Check_Cells Check_Assay Review Assay Conditions (Density, Time, DMSO%) Start->Check_Assay Result_OK IC50 in Expected Range Check_Compound->Result_OK Check_Cells->Result_OK Check_Assay->Result_OK

Caption: Troubleshooting logic for unexpectedly high IC50 values.

Technical Support Center: Improving In Vitro Efficacy of BI-XXXX, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound with the identifier "BI 01383298" is not available. Therefore, this technical support guide has been created for a hypothetical MEK1/2 inhibitor, designated BI-XXXX , to illustrate the format and content of a technical support resource for researchers. The data and protocols provided are representative examples for a small molecule kinase inhibitor targeting the MAPK/ERK pathway.

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers optimize the in vitro efficacy of BI-XXXX.

General Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with BI-XXXX.

Problem/Observation Potential Cause Recommended Solution
Lower than expected potency (High IC50) in biochemical assays 1. ATP Concentration: High ATP concentrations in the assay can compete with ATP-competitive inhibitors.[1] 2. Inactive Enzyme: The recombinant kinase may have low activity. 3. Compound Degradation: BI-XXXX may be unstable in the assay buffer. 4. Incorrect Assay Conditions: Suboptimal pH, salt concentration, or incubation time.1. Optimize ATP Concentration: Determine the Km of ATP for your kinase and use an ATP concentration at or below the Km.[1] 2. Verify Enzyme Activity: Test the enzyme with a known potent inhibitor as a positive control. 3. Assess Compound Stability: Test compound stability in the assay buffer over the experiment's duration using methods like HPLC. 4. Optimize Assay Conditions: Perform buffer optimization experiments and a time-course to ensure the reaction is in the linear range.[2]
Lower than expected potency in cell-based assays 1. Poor Cell Permeability: BI-XXXX may not efficiently cross the cell membrane.[3] 2. Efflux by Transporters: The compound may be actively pumped out of the cells. 3. High Protein Binding: BI-XXXX may bind to serum proteins in the culture medium, reducing its free concentration.[4] 4. Compound Metabolism: Cells may metabolize and inactivate BI-XXXX.1. Assess Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[3] 2. Use Efflux Pump Inhibitors: Test for efflux by co-incubating with known inhibitors of transporters like P-glycoprotein. 3. Reduce Serum Concentration: Perform experiments in low-serum or serum-free media, if tolerated by the cells. 4. Measure Metabolic Stability: Assess the compound's half-life in the presence of liver microsomes or hepatocytes.
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven number of cells plated across wells. 2. Compound Precipitation: BI-XXXX may not be fully soluble at the tested concentrations.[3] 3. Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents.1. Improve Plating Technique: Ensure thorough cell mixing before and during plating. Use calibrated multichannel pipettes. 2. Check Solubility: Determine the aqueous solubility of BI-XXXX. Use a solvent like DMSO at a final concentration that does not affect cell viability (typically <0.5%).[3] 3. Mitigate Edge Effects: Avoid using the outermost wells of the microplate for experiments. Fill them with sterile PBS or media.
Observed cytotoxicity at all tested concentrations 1. Off-Target Effects: BI-XXXX may be hitting other targets essential for cell survival. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Profile against a Kinase Panel: Test BI-XXXX against a broad panel of kinases to identify potential off-targets. 2. Perform Solvent Titration: Run a vehicle control with varying concentrations of the solvent to determine the maximum tolerated concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BI-XXXX?

A1: BI-XXXX is a potent and selective, ATP-non-competitive inhibitor of MEK1 and MEK2 (MEK1/2). By binding to an allosteric pocket on the MEK1/2 enzymes, it prevents their phosphorylation and activation of downstream targets ERK1 and ERK2, thereby inhibiting the MAPK/ERK signaling pathway.[5][6][7][8][9] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[5][9]

Q2: How should I prepare and store BI-XXXX?

A2: BI-XXXX is typically supplied as a solid. For in vitro experiments, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For daily use, a fresh dilution from the stock solution into the appropriate cell culture medium or assay buffer should be made.

Q3: What are the appropriate positive and negative controls for my experiments?

A3:

  • Positive Control: A well-characterized, potent MEK inhibitor (e.g., Trametinib, Selumetinib) should be used to confirm that the assay system can detect MEK inhibition.

  • Negative Control: A vehicle control (e.g., medium with the same final concentration of DMSO used for BI-XXXX) is essential to account for any effects of the solvent on the cells or the assay.[3]

  • Inactive Analog: If available, a structurally similar but biologically inactive analog of BI-XXXX can be a powerful control to demonstrate that the observed effects are specific to the active molecule.

Q4: How can I confirm that BI-XXXX is inhibiting the MAPK/ERK pathway in my cells?

A4: You can measure the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream target of MEK1/2. Treat your cells with a range of BI-XXXX concentrations for a specified time, then lyse the cells and perform a Western blot using antibodies against p-ERK1/2 and total ERK1/2. A dose-dependent decrease in the p-ERK1/2 signal (normalized to total ERK) indicates target engagement.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of BI-XXXX in comparison to other known MEK inhibitors.

Compound Biochemical IC50 (MEK1) Cellular IC50 (A375 cells) Reference
BI-XXXX 1.5 nM10 nMInternal Data
Trametinib 0.92 nM0.8 nM[10]
Selumetinib 14 nM110 nM[11]
PD0325901 1 nM8-22 nM[11][12]
Cobimetinib 4.2 nM21 nM[11]

IC50 values represent the concentration of the inhibitor required to reduce the activity or proliferation by 50%.

Experimental Protocols

Protocol 1: Biochemical MEK1 Kinase Assay

This protocol describes a method to determine the IC50 of BI-XXXX against recombinant MEK1 enzyme.

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 substrate

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • BI-XXXX and control compounds

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White 96-well assay plates

Procedure:

  • Prepare serial dilutions of BI-XXXX in DMSO, and then dilute further into the kinase assay buffer. The final DMSO concentration should not exceed 1%.[13]

  • In a 96-well plate, add 5 µL of the diluted BI-XXXX or control compound.

  • Add 10 µL of a solution containing the MEK1 enzyme and the inactive ERK2 substrate to each well.

  • Pre-incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (at a final concentration close to the Km for MEK1).

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each BI-XXXX concentration relative to the DMSO control and plot the results to determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell-Based Proliferation Assay (MTS)

This protocol describes a colorimetric method to assess the effect of BI-XXXX on the proliferation of a cancer cell line (e.g., A375, which has a BRAF V600E mutation and is sensitive to MEK inhibition).

Materials:

  • A375 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • BI-XXXX and control compounds

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[14]

  • Sterile, clear, flat-bottom 96-well plates

  • Multichannel pipette

Procedure:

  • Trypsinize and count the A375 cells. Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Prepare serial dilutions of BI-XXXX in complete medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BI-XXXX, a positive control, or a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of the MTS reagent to each well.[15]

  • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.[15][16]

  • Measure the absorbance at 490 nm using a microplate reader.[16]

  • Subtract the background absorbance (from wells with medium only).

  • Calculate the percent viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value using a non-linear regression curve fit.

Visualizations

Signaling Pathway

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK BI_XXXX BI-XXXX BI_XXXX->MEK

Caption: The MAPK/ERK signaling cascade showing the inhibitory action of BI-XXXX on MEK1/2.

Experimental Workflow

Experimental_Workflow start Start biochem_assay Biochemical Assay (e.g., MEK1 Kinase Assay) start->biochem_assay cell_culture Cell Culture (e.g., A375 cells) start->cell_culture data_analysis Data Analysis (Calculate IC50) biochem_assay->data_analysis cell_assay Cell-Based Assay (e.g., MTS Proliferation) cell_culture->cell_assay western_blot Target Engagement (Western Blot for p-ERK) cell_assay->western_blot cell_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the in vitro efficacy of BI-XXXX.

Troubleshooting Logic

Troubleshooting_Tree start Low Efficacy Observed is_biochem Biochemical or Cell-Based Assay? start->is_biochem high_variability High Variability? start->high_variability No biochem_causes Check: 1. ATP Concentration 2. Enzyme Activity 3. Compound Stability is_biochem->biochem_causes Biochemical cell_causes Check: 1. Cell Permeability 2. Serum Protein Binding 3. Target Engagement (p-ERK) is_biochem->cell_causes Cell-Based variability_causes Check: 1. Compound Solubility 2. Cell Plating Consistency 3. Edge Effects high_variability->variability_causes Yes

Caption: A decision tree for troubleshooting common issues with in vitro efficacy experiments.

References

Technical Support Center: BI-01383298 and TRPC6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "BI 01383298" does not appear in publicly available scientific literature. This technical support guide is based on information available for structurally related and functionally similar compounds, primarily selective inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel. It is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TRPC6 inhibitors?

TRPC6 is a non-selective cation channel that allows the influx of calcium (Ca²⁺) and sodium (Na⁺) into cells.[1] It is a member of the Transient Receptor Potential (TRP) superfamily of ion channels.[2] The activation of TRPC6 is often linked to the stimulation of G-protein coupled receptors (GPCRs) and the subsequent production of diacylglycerol (DAG).[3] This influx of cations, particularly Ca²⁺, can trigger various downstream signaling pathways.[1]

TRPC6 inhibitors block this channel, thereby preventing the influx of Ca²⁺ and subsequent activation of signaling cascades. One of the most well-documented pathways regulated by TRPC6 is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[4] By inhibiting TRPC6, these compounds can prevent the dephosphorylation of NFAT by calcineurin, its translocation to the nucleus, and the subsequent alteration of gene expression.[4]

Q2: We are observing unexpected changes in cell morphology and differentiation in our vascular smooth muscle cell (VSMC) cultures after treatment. Could this be related to the TRPC6 inhibitor?

Yes, this is a plausible outcome. TRPC6 has been shown to regulate the phenotypic switching of vascular smooth muscle cells (VSMCs).[5] VSMCs can exist in a contractile, differentiated state or a proliferative, synthetic state.[5] Inhibition of TRPC6 can promote the contractile, differentiated phenotype by causing hyperpolarization of the plasma membrane.[5] Therefore, observing a shift towards a more differentiated morphology in your VSMC cultures would be a potential, and not entirely unexpected, phenotypic change.

Q3: Our research involves a model of Duchenne muscular dystrophy, and we've noted an unanticipated improvement in muscle function. Is there a known link between TRPC6 inhibition and muscle pathology?

Indeed, studies have demonstrated that pharmacological inhibition of TRPC6 can improve survival and muscle function in mouse models of Duchenne muscular dystrophy.[6] This includes improvements in grip strength and a reduction in eccentric muscle injury.[6] The underlying mechanism is thought to involve the modulation of calcium homeostasis, which is often dysregulated in this disease.

Q4: We are working on cancer models and have seen a decrease in cell proliferation and invasion, which was not the primary focus of our experiment. Is this a known off-target effect or a direct consequence of TRPC6 inhibition?

This is likely a direct consequence of TRPC6 inhibition. Aberrant TRPC6 expression and activity have been implicated in the proliferation and migration of various cancer cells, including prostate, ovarian, and cervical cancer.[7][8] By blocking the Ca²⁺ influx mediated by TRPC6, inhibitors can disrupt the signaling pathways that drive these tumorigenic processes.[8] For instance, in prostate cancer cells, a TRPC6 inhibitor was shown to induce cell cycle arrest.[8]

Troubleshooting Guides

Issue: Observed Phenotypic Changes Unrelated to the Primary Experimental Goal

Possible Cause 1: On-Target Effect on an Unexpected Pathway

  • Explanation: TRPC6 is expressed in a wide variety of tissues and is involved in numerous physiological processes, including regulation of vascular tone, immune cell function, and neuronal signaling.[2][9][10] Your experimental model may have a previously uncharacterized dependence on TRPC6 signaling for maintaining its typical phenotype.

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough search for TRPC6 expression and function in your specific cell type or tissue model.

    • Control Experiments:

      • Use a structurally unrelated TRPC6 inhibitor to confirm the effect is not due to off-target effects of the specific compound.

      • If possible, use siRNA or shRNA to knock down TRPC6 expression and observe if this phenocopies the effect of the inhibitor.

    • Pathway Analysis: Investigate downstream targets of the TRPC6-calcineurin-NFAT pathway to see if they are altered in your system.

Possible Cause 2: Off-Target Effects of the Inhibitor

  • Explanation: While many TRPC6 inhibitors are highly selective, they may still interact with other proteins, especially at higher concentrations. For instance, some TRPC inhibitors have shown activity against the closely related TRPC3 and TRPC7 channels.[11]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of the inhibitor. Unexplained phenotypic changes may only occur at higher, less specific concentrations.

    • Selectivity Profiling: Consult the manufacturer's data or published literature for the selectivity profile of your specific inhibitor. Compare this with the known expression of other potential targets in your experimental model.

    • Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the off-target protein or using a specific agonist for that target.

Quantitative Data Summary

Table 1: Selectivity of a TRPC3/6 Inhibitor (GSK2332255B)

ChannelIC₅₀ (nM)
TRPC33
TRPC621

Data derived from studies on selective TRPC3/6 antagonists.[11]

Table 2: Effect of TRPC6 Inhibition on Duchenne Muscular Dystrophy Model

ParameterVehicleBI 749327
Grip StrengthBaselineImproved
Eccentric Muscle InjuryBaselineReduced
Bone Tissue Volume RatioBaselineIncreased

Qualitative summary based on findings from a study using the TRPC6 inhibitor BI 749327.[6]

Experimental Protocols

Protocol 1: Assessment of Vascular Smooth Muscle Cell (VSMC) Phenotypic Switching

  • Cell Culture: Culture primary VSMCs or a suitable cell line on glass coverslips.

  • Treatment: Treat cells with the TRPC6 inhibitor at various concentrations for 24-48 hours. Include a vehicle control.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin.

    • Incubate with primary antibodies against contractile markers (e.g., alpha-smooth muscle actin, calponin) and synthetic markers (e.g., vimentin).

    • Incubate with fluorescently labeled secondary antibodies.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the expression and localization of the phenotypic markers. An increase in contractile markers and a decrease in synthetic markers would indicate a shift towards a differentiated phenotype.

Signaling Pathway and Workflow Diagrams

TRPC6_Signaling_Pathway cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC Activates DAG DAG PLC->DAG Produces TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_ion Ca²⁺ TRPC6->Ca_ion Influx Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Fibrosis, Hypertrophy) NFAT->Gene_Expression Alters Inhibitor TRPC6 Inhibitor (e.g., BI-01383298) Inhibitor->TRPC6 Inhibits

Caption: TRPC6 signaling pathway and point of inhibition.

Troubleshooting_Workflow Start Unexpected Phenotypic Change Observed Check_Concentration Is the inhibitor concentration within the optimal range? Start->Check_Concentration On_Target Hypothesis: On-Target Effect Check_Concentration->On_Target Yes Off_Target Hypothesis: Off-Target Effect Check_Concentration->Off_Target No Literature_Review Review literature for TRPC6 function in the model system On_Target->Literature_Review Dose_Response Perform dose-response curve analysis Off_Target->Dose_Response Control_Experiments Perform control experiments: - Alternative inhibitor - siRNA/shRNA knockdown Literature_Review->Control_Experiments Confirm_On_Target Phenotype confirmed as on-target effect Control_Experiments->Confirm_On_Target Selectivity_Profile Check inhibitor selectivity profile Dose_Response->Selectivity_Profile Identify_Off_Target Potential off-target identified Selectivity_Profile->Identify_Off_Target

Caption: Troubleshooting workflow for unexpected phenotypic changes.

References

Validation & Comparative

A Comparative Guide to BI 01383298 and Other SLC13A5 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of BI 01383298 with other known inhibitors of the Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT). The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction to SLC13A5 and its Inhibition

SLC13A5 is a membrane transporter predominantly expressed in the liver and, to a lesser extent, in the brain and testes.[1] It facilitates the transport of citrate from the bloodstream into hepatocytes.[1][2] This imported citrate serves as a crucial precursor for the synthesis of fatty acids and cholesterol.[2] Inhibition of SLC13A5 is a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, as it can reduce hepatic lipid accumulation and improve insulin sensitivity.[3]

Overview of this compound

This compound is a potent and highly selective chemical probe for human SLC13A5.[1][4] It is a valuable tool for in vitro research, enabling the study of the physiological and pathological roles of this transporter. A key characteristic of this compound is its lack of structural homology to the natural substrate, citrate.[2] Furthermore, a structurally related but inactive compound, BI 01372674, is available as a negative control for experiments.[2]

Comparative Analysis of SLC13A5 Inhibitors

The following tables summarize the quantitative data for this compound and other SLC13A5 inhibitors, including PF-06761281, PF-06649298, and the more recently developed LBA-3.

Table 1: In Vitro Potency (IC50) Against Human SLC13A5
CompoundHEK293 (hSLC13A5 Overexpression)HepG2 (Endogenous hSLC13A5)Reference(s)
This compound 56 nM24 nM[2]
PF-06761281 510 nM740 nM[1][4]
PF-06649298 408 nM16.2 µM[1]
LBA-3 67 nMNot Reported[3]
Table 2: Selectivity Profile Against Other SLC13 Family Members
CompoundSLC13A2 (NaDC1) IC50SLC13A3 (NaDC3) IC50Fold Selectivity (vs. SLC13A2/A3)Reference(s)
This compound >100 µM>100 µM>1000-fold
PF-06761281 13.2 µM14.1 µM>25-fold[1][4]
PF-06649298 >100 µM>100 µM>245-fold[1]
LBA-3 Not ReportedNot ReportedNot Reported[3]
Table 3: Species Specificity
CompoundHuman SLC13A5Mouse SLC13A5Rat SLC13A5Reference(s)
This compound ActiveInactiveNot Reported[2]
PF-06761281 Active (IC50: 0.74 µM in Heps)Active (IC50: 0.21 µM in Heps)Active (IC50: 0.12 µM in Heps)[4]
PF-06649298 Active (IC50: 16.2 µM in Heps)Active (IC50: 4.5 µM in Heps)Not Reported[1]
LBA-3 ActiveActive (in vivo)Not Reported[3]

Experimental Methodologies

The most common method for determining the inhibitory activity of SLC13A5 inhibitors is the [¹⁴C]-Citrate Uptake Assay .

Generalized Protocol for [¹⁴C]-Citrate Uptake Assay:
  • Cell Culture:

    • Human embryonic kidney (HEK293) cells stably overexpressing human SLC13A5 or human hepatoma (HepG2) cells with endogenous SLC13A5 expression are cultured in appropriate media and conditions.

    • Cells are typically seeded in 6-well or 24-well plates and grown to a confluent monolayer.

  • Assay Preparation:

    • Prior to the assay, the cell culture medium is removed, and the cells are washed with a sodium-free buffer (e.g., choline-based buffer) to remove any residual sodium and citrate.

    • The cells are then pre-incubated with the sodium-free buffer for a defined period (e.g., 30 minutes) at 37°C.

  • Inhibition Assay:

    • The pre-incubation buffer is replaced with a sodium-containing uptake buffer (e.g., NaCl-based buffer) containing a fixed concentration of [¹⁴C]-labeled citrate and varying concentrations of the test inhibitor (e.g., this compound).

    • For human SLC13A5, the uptake buffer may be supplemented with LiCl, as Li⁺ is known to activate the human transporter.

    • The cells are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for citrate uptake.

  • Termination and Lysis:

    • The uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove extracellular [¹⁴C]-citrate.

    • The cells are then lysed using a suitable lysis buffer (e.g., containing SDS).

  • Quantification:

    • The radioactivity in the cell lysates is measured using a scintillation counter.

    • The protein concentration of the lysates is determined to normalize the radioactivity counts.

  • Data Analysis:

    • The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO).

    • The IC50 value, the concentration of inhibitor that reduces citrate uptake by 50%, is determined by fitting the data to a dose-response curve using non-linear regression.

Visualizing Key Concepts

To further illustrate the context and methodology, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture (HEK293-hSLC13A5 or HepG2) seeding 2. Seed cells in plates cell_culture->seeding washing 3. Wash with Na+-free buffer seeding->washing pre_incubation 4. Pre-incubation (Na+-free buffer) washing->pre_incubation incubation 5. Incubation with [14C]-Citrate + Inhibitor pre_incubation->incubation termination 6. Terminate uptake (ice-cold wash) incubation->termination lysis 7. Cell Lysis termination->lysis scintillation 8. Scintillation Counting lysis->scintillation analysis 9. IC50 Calculation scintillation->analysis

Caption: Experimental workflow for an in-vitro SLC13A5 inhibition assay.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Citrate_ext Blood Citrate SLC13A5 SLC13A5 (NaCT) Citrate_ext->SLC13A5 Na+ co-transport Citrate_int Intracellular Citrate SLC13A5->Citrate_int ACLY ATP-Citrate Lyase Citrate_int->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Fatty_Acid_Synth Fatty Acid Synthesis AcetylCoA->Fatty_Acid_Synth Cholesterol_Synth Cholesterol Synthesis AcetylCoA->Cholesterol_Synth Lipids Fatty Acids & Cholesterol Fatty_Acid_Synth->Lipids Cholesterol_Synth->Lipids BI01383298 This compound BI01383298->SLC13A5 Inhibition

Caption: Role of SLC13A5 in hepatic citrate metabolism and its inhibition.

Conclusion

This compound stands out as a highly potent and selective inhibitor of human SLC13A5, making it an excellent tool for in vitro studies investigating the role of this transporter. Its species specificity for human SLC13A5 is a critical consideration for experimental design. In contrast, compounds like PF-06761281 and PF-06649298, while also effective, exhibit lower potency and, in the case of PF-06761281, broader activity across different species. The newer compound, LBA-3, shows promising potency comparable to this compound and is active in mouse models, suggesting its potential for in vivo studies. The choice of inhibitor will ultimately depend on the specific research question, the experimental system (in vitro vs. in vivo), and the species being studied.

References

BI 01383298: A Potent and Highly Selective Inhibitor of Human SLC13A5

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the selectivity of BI 01383298 for the human sodium-coupled citrate transporter (SLC13A5) over other members of the SLC13 family of solute carriers.

This compound is a potent and selective chemical probe for the human SLC13A5, also known as the sodium-coupled citrate transporter (NaCT).[1][2][3] This guide provides a comparative analysis of its inhibitory activity, highlighting its remarkable selectivity over other SLC13 family members. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.

High Selectivity Over Other SLC13 Family Members

This compound demonstrates exceptional selectivity for human SLC13A5. Studies have shown that it is over 1000-fold more selective for hSLC13A5 compared to other closely related family members, such as SLC13A2 (NaDC1) and SLC13A3 (NaDC3), which also transport dicarboxylates and tricarboxylates.[2][4] This high degree of selectivity makes this compound a valuable tool for studying the specific physiological and pathological roles of SLC13A5.

Comparative Inhibitory Activity

The inhibitory potency of this compound has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) values clearly illustrate its preferential activity against human SLC13A5.

TargetCell LineIC50
Human SLC13A5 HEK cells (overexpressing)56 nM[2][4]
Human SLC13A5 HepG2 cells (endogenous)24 nM[2][4]
Human SLC13A2HEK cells (overexpressing)> 100 µM[1]
Human SLC13A3HEK cells (overexpressing)> 100 µM[1]
Murine SLC13A5HEK cells (overexpressing)> 100 µM[1]

Table 1: Comparative IC50 values of this compound against SLC13 family members. The data demonstrates the high potency and selectivity of this compound for human SLC13A5.

It is noteworthy that this compound shows no inhibitory activity against the murine ortholog of SLC13A5, highlighting its species-specific nature.[1][5] A structurally related but inactive compound, BI01372674, serves as a negative control in experimental settings.[1]

Mechanism of Action

Further investigations into its mechanism have revealed that this compound acts as an irreversible and non-competitive inhibitor of human SLC13A5.[5] This mode of action distinguishes it from other known SLC13A5 inhibitors.

Experimental Protocols

The selectivity of this compound was determined using a citrate uptake assay. The general methodology is outlined below:

Cell Culture and Transporter Expression:

  • Human Embryonic Kidney (HEK293) cells were used for the overexpression of human SLC13A2, human SLC13A3, and murine SLC13A5.

  • HepG2 cells, a human liver carcinoma cell line, were utilized for assessing the inhibition of endogenously expressed human SLC13A5.

Citrate Uptake Assay:

  • Cells were seeded in appropriate culture plates and grown to a suitable confluency.

  • Prior to the assay, the cells were washed with a sodium-containing buffer.

  • The cells were then incubated with varying concentrations of this compound for a defined period.

  • A solution containing radiolabeled 14C-citrate was added to the cells.

  • After a specific incubation time, the uptake of 14C-citrate was terminated by washing the cells with an ice-cold buffer.

  • The cells were lysed, and the intracellular radioactivity was measured using a scintillation counter.

  • The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of SLC13A5 in cellular metabolism and the workflow for assessing the inhibitory activity of this compound.

SLC13A5_Pathway cluster_metabolism Cellular Metabolism Extracellular Extracellular Space Intracellular Intracellular Space SLC13A5 SLC13A5 (NaCT) Citrate_Intra Citrate SLC13A5->Citrate_Intra Fatty_Acid_Synthesis Fatty Acid Synthesis Citrate_Intra->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Citrate_Intra->Cholesterol_Synthesis Citrate_Extra Citrate Citrate_Extra->SLC13A5 Transport BI01383298 This compound BI01383298->SLC13A5 Inhibition

Caption: Role of SLC13A5 in citrate uptake and its inhibition by this compound.

Experimental_Workflow Start Start Cell_Culture Cell Seeding & Culture (HEK293 or HepG2) Start->Cell_Culture Compound_Incubation Incubation with This compound Cell_Culture->Compound_Incubation Radiolabeled_Citrate Addition of 14C-Citrate Compound_Incubation->Radiolabeled_Citrate Uptake_Termination Termination of Uptake & Cell Lysis Radiolabeled_Citrate->Uptake_Termination Measurement Scintillation Counting Uptake_Termination->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro citrate uptake assay.

References

Unveiling Specificity: A Comparative Guide to the BCL6 Degrader BI-3802 and its Negative Control Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a novel therapeutic agent is paramount. This guide provides a comprehensive comparison of the BCL6 degrader, BI-3802, with its structurally similar but functionally distinct negative control, BI-3812, to unequivocally demonstrate the specificity of BI-3802-induced BCL6 degradation.

BI-3802 is a potent small molecule that induces the degradation of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in lymphomagenesis.[1][2] To validate that the observed degradation of BCL6 is a direct and specific consequence of BI-3802's unique mechanism and not due to off-target effects or general cytotoxicity, a direct comparison with a non-degrading analog is essential. BI-3812 serves as an ideal negative control; it binds to the same pocket on the BCL6 BTB domain with high affinity but lacks the chemical moiety required to induce the conformational change that leads to degradation.[1][2]

Quantitative Comparison of BI-3802 and Negative Controls

The following tables summarize the key quantitative data comparing the activity of BI-3802, its non-degrading counterpart BI-3812, and a weak-binding control, BI-5273.

CompoundTargetAssay TypeIC50 (nM)Reference
BI-3802 BCL6BCL6::BCOR TR-FRET≤3[3]
BCL6Cellular BCL6::NCOR LUMIER43[3]
BI-3812 BCL6BCL6::BCOR TR-FRET≤3
BCL6Cellular BCL6::NCOR LUMIER40
BI-5273 BCL6BCL6::BCOR TR-FRET10,162[3]

Table 1: Biochemical and Cellular Inhibition. This table highlights the comparable high-affinity binding of both BI-3802 and BI-3812 to BCL6, in stark contrast to the weak binding of BI-5273.

CompoundTargetCell LineDC50 (nM)Reference
BI-3802 BCL6SU-DHL-420[3]
BI-3812 BCL6SU-DHL-4Inactive
BI-5273 BCL6SU-DHL-4Inactive[3]

Table 2: BCL6 Degradation Activity. This table unequivocally demonstrates that only BI-3802 induces the degradation of BCL6, as indicated by its potent DC50 value. Both BI-3812 and BI-5273 are inactive in inducing degradation.

Experimental Protocols

To ensure reproducibility and transparency, detailed methodologies for the key experiments cited are provided below.

Western Blotting for BCL6 Degradation

This protocol is used to qualitatively and semi-quantitatively assess the levels of BCL6 protein in cells following compound treatment.

  • Cell Lysis:

    • Plate cells (e.g., SU-DHL-4) and treat with desired concentrations of BI-3802, BI-3812, or DMSO (vehicle control) for the specified time (e.g., 4 hours).

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BCL6 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • As a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

Quantitative Mass Spectrometry-Based Proteomics

This method provides an unbiased and global view of protein abundance changes upon compound treatment, confirming the selectivity of BCL6 degradation.

  • Sample Preparation:

    • Treat SU-DHL-4 cells with 1 µM BI-3802 or DMSO for 4 hours.[2]

    • Harvest and lyse the cells.

    • Digest the proteins into peptides using trypsin.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantification.

  • LC-MS/MS Analysis:

    • Separate the labeled peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

    • Perform statistical analysis to identify proteins with significantly altered abundance. A volcano plot is typically used to visualize proteins that are significantly downregulated or upregulated.[2]

Immunofluorescence Staining for BCL6 Localization

This technique allows for the visualization of BCL6 protein within cells and can reveal changes in its subcellular localization, such as the formation of foci upon BI-3802 treatment.

  • Cell Seeding and Treatment:

    • Seed cells on coverslips and allow them to adhere.

    • Treat cells with BI-3802, BI-3812, or DMSO.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with a primary antibody against BCL6.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of BCL6 degradation induced by BI-3802 and the experimental workflow for confirming its specificity.

BCL6_Degradation_Pathway cluster_cell Cellular Environment BI3802 BI-3802 BCL6_dimer BCL6 Homodimer BI3802->BCL6_dimer Binds to BTB domain BCL6_polymer BCL6 Polymer BCL6_dimer->BCL6_polymer Induces Polymerization SIAH1 SIAH1 (E3 Ligase) BCL6_polymer->SIAH1 Recruits Proteasome Proteasome BCL6_polymer->Proteasome Targets for Degradation SIAH1->BCL6_polymer Ubiquitinates Ub Ubiquitin SIAH1->Ub Adds Ub tags Degraded_BCL6 Degraded BCL6 Fragments Proteasome->Degraded_BCL6

Caption: BI-3802 induced BCL6 degradation pathway.

Specificity_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_outcomes Expected Outcomes Cells Cancer Cells (e.g., SU-DHL-4) BI3802 BI-3802 (Degrader) BI3812 BI-3812 (Negative Control) DMSO DMSO (Vehicle) WB Western Blot (BCL6 levels) BI3802->WB MS Mass Spectrometry (Global Proteome) BI3802->MS IF Immunofluorescence (BCL6 localization) BI3802->IF BI3812->WB BI3812->MS BI3812->IF DMSO->WB DMSO->MS DMSO->IF Outcome_BI3802 BCL6 Degraded Selective for BCL6 BCL6 Foci Formation WB->Outcome_BI3802 Shows degradation Outcome_BI3812 No BCL6 Degradation No Proteome Change No Foci Formation WB->Outcome_BI3812 No change Outcome_DMSO Baseline BCL6 Levels Baseline Proteome Diffuse BCL6 WB->Outcome_DMSO No change MS->Outcome_BI3802 Shows selectivity MS->Outcome_BI3812 No change MS->Outcome_DMSO No change IF->Outcome_BI3802 Shows foci IF->Outcome_BI3812 No change IF->Outcome_DMSO No change

Caption: Experimental workflow for specificity confirmation.

By employing the described experimental protocols and comparing the outcomes for BI-3802 and its non-degrading analog BI-3812, researchers can robustly confirm that the degradation of BCL6 is a specific, on-target effect of BI-3802. This rigorous approach is crucial for the continued development of targeted protein degraders as a promising therapeutic modality.

References

A Researcher's Guide to Thermostabilization Assays for Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, confirming that a potential therapeutic molecule directly interacts with its intended target within the complex cellular environment is a critical step. Thermostabilization assays have emerged as a powerful class of biophysical methods to verify and quantify this target engagement. These assays are predicated on the principle that the binding of a ligand, such as a small molecule inhibitor, often increases the thermal stability of its target protein. This guide provides a comparative overview of key thermostabilization assays, offering researchers the insights needed to select the most appropriate method for their specific research goals.

Comparison of Key Thermostabilization Assays

The selection of a thermostabilization assay depends on various factors, including the experimental setting (in vitro vs. cellular), throughput requirements, and the availability of specific reagents. Below is a summary of commonly used techniques, from the foundational Differential Scanning Fluorimetry (DSF) to the more physiologically relevant Cellular Thermal Shift Assay (CETSA) and its advanced iterations.

Assay Principle Format Throughput Advantages Limitations
Differential Scanning Fluorimetry (DSF) Measures the change in fluorescence of a dye that binds to hydrophobic regions of a protein as it unfolds with increasing temperature.[1][2]In vitro (purified protein)Medium to HighRapid, cost-effective, no protein labeling required.[1][2]Prone to false positives/negatives, requires purified protein, lacks cellular context.[3][4]
Cellular Thermal Shift Assay (CETSA) - Western Blot Detects the amount of soluble target protein remaining in cell lysates after heat treatment at various temperatures, quantified by Western blotting.[5][6][7]Cellular (endogenous or overexpressed protein)LowMeasures target engagement in a physiological context, no protein labeling needed.[5][6]Labor-intensive, low throughput, semi-quantitative.[8][9]
High-Throughput CETSA (HT-CETSA) Adaptations of CETSA using various detection methods like AlphaLISA, proximity extension assay (PEA), or reporter systems for analysis in microplate format.[7][8][10][11]CellularHighEnables screening of large compound libraries in a cellular context.[10][11]Requires specific antibodies or protein engineering, can be costly to set up.[8]
NanoLuciferase Thermal Shift Assay (NaLTSA) / HiBiT CETSA The target protein is fused to NanoLuciferase (or its small HiBiT tag), and target engagement is measured by the remaining luminescence after heating.[12][13][14][15][16]Cellular (requires protein tagging)HighHighly sensitive, large dynamic range, suitable for HTS.[3][12]Requires genetic modification of the target protein, the tag could potentially interfere with protein function or stability.[3][15]

Quantitative Data Comparison

The output of thermostabilization assays is often expressed as the melting temperature (Tm), the temperature at which 50% of the protein is unfolded, or as a thermal shift (ΔTm), the change in Tm upon ligand binding. For dose-response experiments, the half-maximal effective concentration (EC50) of thermal stabilization is determined. The following table presents example quantitative data to illustrate the typical outputs of these assays.

Target Compound Assay EC50 (µM) ΔTm (°C) Reference
MAPK14AMG-548NaLTSA-~8[12]
LDHACompound 15RT-CETSA2.5-[3]
LDHAGSK2837808ASplitLuc CETSA0.1-[17]
RIPK1Compound 25CETSA (ITDRF)--[18]
cAblDasatinibRT-CETSA-Stabilized[3][19]

Note: Direct comparison of EC50 and ΔTm values across different assays should be done with caution due to variations in experimental conditions.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process can aid in understanding the practical aspects of each assay. The following diagrams, generated using Graphviz, illustrate the workflows of key thermostabilization assays.

dsf_workflow cluster_prep Sample Preparation cluster_analysis Analysis Purified Protein Purified Protein Mix Mix Purified Protein->Mix Fluorescent Dye Fluorescent Dye Fluorescent Dye->Mix Test Compound Test Compound Test Compound->Mix qPCR Instrument qPCR Instrument Mix->qPCR Instrument Heat Gradient Heat Gradient qPCR Instrument->Heat Gradient Measure Fluorescence Measure Fluorescence Heat Gradient->Measure Fluorescence Melting Curve Melting Curve Measure Fluorescence->Melting Curve

Caption: Workflow of Differential Scanning Fluorimetry (DSF).

cetsa_workflow cluster_cell_treatment Cellular Treatment cluster_heating Thermal Challenge cluster_detection Detection Intact Cells Intact Cells Add Compound Add Compound Intact Cells->Add Compound Incubate Incubate Add Compound->Incubate Heat Treatment Heat Treatment Incubate->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Western Blot Western Blot Collect Supernatant->Western Blot Quantify Soluble Protein Quantify Soluble Protein Western Blot->Quantify Soluble Protein

Caption: Workflow of classical CETSA with Western Blot detection.

naltsa_workflow cluster_prep Preparation cluster_process Processing & Analysis Cells with NLuc-tagged Protein Cells with NLuc-tagged Protein Permeabilize & Add Compound Permeabilize & Add Compound Cells with NLuc-tagged Protein->Permeabilize & Add Compound Heat Treatment Heat Treatment Permeabilize & Add Compound->Heat Treatment Add Substrate Add Substrate Heat Treatment->Add Substrate Measure Luminescence Measure Luminescence Add Substrate->Measure Luminescence

Caption: Workflow of the NanoLuciferase Thermal Shift Assay (NaLTSA).

Detailed Experimental Protocols

To facilitate the implementation of these assays, detailed protocols for DSF, classical CETSA, and NaLTSA are provided below.

Differential Scanning Fluorimetry (DSF) Protocol
  • Protein and Compound Preparation : Prepare the purified target protein to a final concentration of 2-10 µM in a suitable buffer. Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) and dilute it to the working concentration (typically 5X). Serially dilute the test compounds.

  • Assay Plate Setup : In a 96- or 384-well PCR plate, add the protein, dye, and either the test compound or vehicle control to each well.

  • Thermal Denaturation : Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature, typically from 25°C to 95°C, while continuously monitoring fluorescence.

  • Data Analysis : Plot fluorescence intensity against temperature to generate a melting curve. The melting temperature (Tm) is determined from the inflection point of the curve. Calculate the ΔTm by subtracting the Tm of the control from the Tm of the compound-treated sample.

Classical CETSA with Western Blot Protocol
  • Cell Culture and Treatment : Culture cells to a suitable confluency. Treat the cells with the desired concentration of the test compound or vehicle control and incubate under normal culture conditions for a specific duration.

  • Harvesting and Heating : Harvest the cells and resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a set time (e.g., 3 minutes).[5] A non-heated sample serves as a control.

  • Cell Lysis and Fractionation : Lyse the cells by freeze-thaw cycles.[20] Separate the soluble fraction from the precipitated protein aggregates by centrifugation.

  • Western Blot Analysis : Collect the supernatant and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis : Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melting curve.

NanoLuciferase Thermal Shift Assay (NaLTSA) Protocol
  • Cell Culture and Transfection : Culture cells (e.g., HEK293T) and transfect them with a plasmid encoding the target protein fused to NanoLuciferase.[12][13]

  • Cell Harvesting and Plating : After 24-48 hours, harvest the cells and resuspend them in an appropriate buffer. Dispense the cell suspension into a PCR plate pre-loaded with the test compounds. Digitonin can be included to permeabilize the cells.[12][13]

  • Incubation and Heat Treatment : Incubate the plate for a short period to allow compound binding. Subject the plate to a thermal gradient using a thermal cycler for a defined duration (e.g., 3 minutes).[12][13]

  • Luminescence Measurement : Cool the plate and add the NanoLuc substrate. Measure the luminescence using a plate reader.

  • Data Analysis : Plot the luminescence signal against temperature to obtain melting curves. Determine the Tm and ΔTm as described for DSF. Isothermal dose-response curves can be generated by heating the plate at a single, fixed temperature with varying compound concentrations.[12][13]

References

Comparative Analysis of BI 01383298 Cross-Reactivity with Other Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of BI 01383298, a potent and selective inhibitor of the human sodium-coupled citrate transporter (SLC13A5), against a panel of other transporters and off-target proteins. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound for their studies.

Executive Summary

This compound is a high-affinity inhibitor of the human SLC13A5 transporter, with IC50 values of 24 nM in HepG2 cells endogenously expressing the transporter and 56 nM in HEK293 cells overexpressing it. Extensive screening has demonstrated its high selectivity. This guide summarizes the available cross-reactivity data and provides the methodologies for the key experiments.

Cross-Reactivity Data

This compound was evaluated for off-target activity against a broad panel of transporters, ion channels, enzymes, and receptors. The primary screening was conducted by Eurofins using their SafetyScreen44™ panel. The results indicate a very favorable selectivity profile.

Selectivity Against SLC13 Family Members

This compound exhibits over 1000-fold selectivity for human SLC13A5 over its closest family members, SLC13A2 and SLC13A3.[1] It is also significantly less active on the mouse ortholog of SLC13A5.[1][2]

TransporterCell LineAssayIC50 (nM)Selectivity Fold vs. hSLC13A5 (HepG2)
Human SLC13A5 HepG2[¹⁴C]-Citrate Uptake241
Human SLC13A5 HEK293 (overexpressing)[¹⁴C]-Citrate Uptake560.43
Human SLC13A2HEK293 (overexpressing)[¹⁴C]-Citrate Uptake>100,000>4167
Human SLC13A3HEK293 (overexpressing)[¹⁴C]-Citrate Uptake>100,000>4167
Mouse SLC13A5HEK293 (overexpressing)[¹⁴C]-Citrate Uptake>100,000>4167
Off-Target Liability Panel (Eurofins SafetyScreen44™)

This compound was tested at a concentration of 10 µM against the 44 targets in the Eurofins SafetyScreen44™ panel. It demonstrated greater than 100-fold selectivity for 42 of the 44 targets and greater than 10-fold selectivity for the remaining two. The data below summarizes targets with any notable activity; for the majority of the 44 targets, inhibition was negligible.

TargetAssay Type% Inhibition at 10 µM
SLC13A5 (h) Functional100% (IC50 = 24 nM)
Adenosine A2A ReceptorBinding<25%
Adrenergic α1A ReceptorBinding<25%
Adrenergic α2A ReceptorBinding<25%
Adrenergic β1 ReceptorBinding<25%
Adrenergic β2 ReceptorBinding<25%
Cannabinoid CB1 ReceptorBinding<25%
Cannabinoid CB2 ReceptorBinding<25%
Cholecystokinin CCK1 (CCKA) ReceptorBinding<25%
Dopamine D1 ReceptorBinding<25%
Dopamine D2S ReceptorBinding<25%
Endothelin ET-A ReceptorBinding<25%
Histamine H1 ReceptorBinding<25%
Histamine H2 ReceptorBinding<25%
Muscarinic M1 ReceptorBinding<25%
Muscarinic M2 ReceptorBinding<25%
Muscarinic M3 ReceptorBinding<25%
Opioid δ2 (DOP) ReceptorBinding<25%
Opioid κ (KOP) ReceptorBinding<25%
Opioid μ (MOP) ReceptorBinding<25%
Serotonin 5-HT1A ReceptorBinding<25%
Serotonin 5-HT1B ReceptorBinding<25%
Serotonin 5-HT2A ReceptorBinding<25%
Serotonin 5-HT2B ReceptorBinding<25%
Vasopressin V1a ReceptorBinding<25%
Dopamine TransporterBinding<25%
Norepinephrine TransporterBinding<25%
Serotonin TransporterBinding<25%
GABA-A Receptor (Benzodiazepine site)Binding<25%
NMDA ReceptorBinding<25%
Nicotinic Acetylcholine Receptor (α4β2)Binding<25%
Serotonin 5-HT3 ReceptorBinding<25%
Calcium Channel (L-type, Dihydropyridine site)Binding<25%
hERG Potassium ChannelBinding<25%
K(v) Potassium ChannelBinding<25%
Sodium Channel (Site 2)Binding<25%
Androgen ReceptorBinding<25%
Glucocorticoid ReceptorBinding<25%
Lck KinaseFunctional<25%
Cyclooxygenase-1 (COX1)Functional<25%
Cyclooxygenase-2 (COX2)Functional<25%
AcetylcholinesteraseFunctional<25%
Monoamine Oxidase A (MAO-A)Functional<25%
Phosphodiesterase 3A (PDE3A)Functional<25%
Phosphodiesterase 4D2 (PDE4D2)Functional<25%

Note: The complete dataset for the Eurofins SafetyScreen44™ panel can be accessed through the opnMe portal by Boehringer Ingelheim.[2]

Experimental Protocols

[¹⁴C]-Citrate Uptake Assay for SLC13A5

This protocol describes the method used to determine the inhibitory activity of this compound on SLC13A5-mediated citrate uptake.

Cell Culture and Seeding:

  • HepG2 cells, endogenously expressing human SLC13A5, are seeded at a density of 4 x 10⁵ cells per well in 24-well plates and cultured for 48 hours.

  • HEK293FT cells are seeded at a density of 2 x 10⁵ cells per well in 24-well plates. After 24 hours, cells are transfected with a plasmid expressing human SLC13A5, human SLC13A2, human SLC13A3, or mouse Slc13a5 using a suitable transfection reagent. Uptake assays are performed 48 hours post-transfection.[3]

Uptake Assay:

  • On the day of the assay, cell monolayers are washed twice with a pre-warmed choline buffer (in mM: 140 Choline Chloride, 2 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4).

  • For inhibition studies, cells are pre-incubated for 30 minutes with varying concentrations of this compound in a sodium-containing buffer (in mM: 140 NaCl, 2 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4).

  • The uptake is initiated by adding 1 ml of the sodium-containing buffer containing [¹⁴C]-citrate (typically at a final concentration of 10 µM) and the respective concentration of the inhibitor.

  • The cells are incubated for 30 minutes at 37°C.

  • The uptake is terminated by aspirating the uptake solution and washing the cells four times with 2.5 ml of ice-cold choline buffer.[4]

  • The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • The radioactivity in the cell lysates is measured by liquid scintillation counting.

  • The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the citrate uptake.

  • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Eurofins SafetyScreen44™ Panel

This compound was profiled at a single concentration (10 µM) in duplicate against a panel of 44 targets using a combination of radioligand binding and functional assays. The specific protocols for each of the 44 assays are proprietary to Eurofins. However, the general principles are as follows:

  • Radioligand Binding Assays: These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor or transporter. The results are expressed as a percentage of inhibition of the specific binding of the radioligand.

  • Enzyme and Other Functional Assays: These assays measure the effect of the test compound on the activity of a specific enzyme or the function of an ion channel. The results are expressed as a percentage of inhibition of the control activity.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay Citrate Uptake Assay cluster_analysis Data Analysis seeding Seed Cells (HepG2 or transfected HEK293) culture Culture for 24-48h seeding->culture wash Wash with Choline Buffer culture->wash preincubation Pre-incubate with This compound wash->preincubation uptake Add [¹⁴C]-Citrate Incubate for 30 min preincubation->uptake stop_wash Stop and Wash with cold Choline Buffer uptake->stop_wash lysis Cell Lysis stop_wash->lysis scintillation Scintillation Counting lysis->scintillation protein_assay Protein Quantification lysis->protein_assay normalization Normalize Counts to Protein scintillation->normalization protein_assay->normalization ic50 Calculate IC50 normalization->ic50

Caption: Workflow for the [¹⁴C]-Citrate Uptake Assay.

signaling_pathway cluster_cell Hepatocyte extracellular Extracellular Citrate slc13a5 SLC13A5 Transporter extracellular->slc13a5 Transport intracellular Intracellular Citrate slc13a5->intracellular bi01383298 This compound bi01383298->slc13a5 Inhibition

Caption: Mechanism of SLC13A5 inhibition by this compound.

References

Comparative Guide to BI-01383298: An SLC13A5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of BI-01383298, a potent and selective inhibitor of the solute carrier family 13 member 5 (SLC13A5), also known as the sodium-citrate co-transporter (NaCT). The data presented herein is intended to support research and drug development efforts targeting cancer cell metabolism.

In Vitro Efficacy of BI-01383298: A Comparative Analysis

BI-01383298 has demonstrated potent inhibition of the human SLC13A5 transporter. The half-maximal inhibitory concentration (IC50) values of BI-01383298 have been determined in various cell lines, providing insights into its activity in different cellular contexts.

Cell LineDescriptionIC50 (nM)
HEK293Human Embryonic Kidney cells overexpressing human SLC13A556
HepG2Human Liver Cancer cells with endogenous SLC13A5 expression24

Note: BI-01383298 is reported to be inactive against the mouse SLC13A5 transporter and is therefore not recommended for use in murine models. A structurally related but inactive compound, BI-01372674, is available as a negative control for in vitro studies.

Experimental Protocols

Detailed methodologies for determining the IC50 values are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for commonly used cytotoxicity assays.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of BI-01383298 and incubate for 48-72 hours. Include a vehicle control (e.g., 0.25% DMSO).

  • Cell Fixation: Gently add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate four times with deionized water and allow it to air dry.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature in the dark.

  • Destaining: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plate and add 100 µL of 10 mM unbuffered Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Procedure:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

  • Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate and treat with various concentrations of BI-01383298.

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • IC50 Calculation: Determine the IC50 value by plotting the luminescence signal against the logarithm of the compound concentration.

SLC13A5 Signaling Pathway and its Role in Cancer

SLC13A5 is a key transporter that facilitates the uptake of extracellular citrate into cells, particularly hepatocytes. This imported citrate serves as a crucial substrate for various metabolic pathways essential for cancer cell proliferation and survival.

SLC13A5_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Cancer Cell Citrate_ext Citrate SLC13A5 SLC13A5 (NaCT) Citrate_ext->SLC13A5 Na+ co-transport Citrate_int Intracellular Citrate SLC13A5->Citrate_int ACLY ATP-Citrate Lyase (ACLY) Citrate_int->ACLY Energy_Homeostasis Energy Homeostasis (ATP/ADP Ratio) Citrate_int->Energy_Homeostasis AcetylCoA Acetyl-CoA ACLY->AcetylCoA Fatty_Acid_Synth Fatty Acid & Sterol Synthesis AcetylCoA->Fatty_Acid_Synth AMPK AMPK Energy_Homeostasis->AMPK decreased ATP/ADP ratio activates mTOR mTOR AMPK->mTOR inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation promotes BI01383298 BI-01383298 BI01383298->SLC13A5 inhibits

Caption: SLC13A5-mediated citrate import and its downstream effects in cancer cells.

In cancer cells, particularly hepatocellular carcinoma, the SLC13A5-mediated import of citrate is crucial for maintaining energy homeostasis and providing the building blocks for lipid synthesis.[1][2] The intracellular citrate is converted by ATP-citrate lyase (ACLY) into acetyl-CoA, a precursor for the synthesis of fatty acids and sterols, which are essential for the rapid growth and proliferation of cancer cells.

Inhibition of SLC13A5 by compounds like BI-01383298 disrupts this process, leading to a decrease in intracellular citrate levels. This reduction in citrate can lead to a decrease in the ATP/ADP ratio, which in turn activates AMP-activated protein kinase (AMPK).[2] Activated AMPK is a key energy sensor that inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[2] By inhibiting mTOR, the suppression of SLC13A5 can ultimately lead to the inhibition of cancer cell proliferation and growth.

References

Safety Operating Guide

Navigating the Disposal of BI 01383298: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential information on the disposal of BI 01383298, a research chemical, with a focus on safety and operational best practices.

Important Notice: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The absence of a detailed SDS means that the compound's specific hazards, ecotoxicity, and appropriate disposal methods have not been formally documented for public access. Therefore, this compound must be treated as a chemical with unknown hazards, and all handling and disposal procedures should be conducted with the utmost caution, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.

The following procedures are general guidelines for the disposal of a research-grade chemical of unknown toxicity and should be adapted to comply with the specific regulations of your institution and local authorities.

Chemical Identification

A crucial first step in the safe management of any chemical is its proper identification. The known identifiers for this compound are summarized below.

IdentifierValue
Chemical Name This compound
CAS Number 2227549-00-8
Molecular Formula C19H19Cl2FN2O3S
Molecular Weight 445.34 g/mol

Personal Protective Equipment (PPE)

When handling this compound, or any chemical with unknown hazards, a comprehensive approach to personal protection is critical. The following table outlines the recommended PPE.

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Protection A lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.

Disposal Workflow

The disposal of a research chemical with unknown hazards must be a carefully controlled and documented process. The logical workflow for the disposal of this compound is illustrated in the diagram below. This process emphasizes consultation, containment, and compliance with all applicable regulations.

DisposalWorkflow Disposal Workflow for a Research Chemical of Unknown Hazard start Start: Unused or Waste this compound consult_ehs Consult Institutional Environmental Health & Safety (EHS) Office start->consult_ehs characterize_waste Characterize as 'Hazardous Waste, Chemical, n.o.s. (this compound)' consult_ehs->characterize_waste select_container Select a Compatible, Leak-Proof Waste Container characterize_waste->select_container label_container Label Container with: - 'Hazardous Waste' - Chemical Name and CAS Number - Accumulation Start Date - Hazard Pictograms (if known, otherwise 'Unknown Hazard') select_container->label_container segregate_waste Segregate from Incompatible Wastes label_container->segregate_waste store_waste Store in a Designated, Secure, and Ventilated Area segregate_waste->store_waste request_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Vendor store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Logical workflow for the disposal of a research chemical with unknown hazards.

Step-by-Step Disposal Procedure

  • Consult with EHS: Before initiating any disposal, contact your institution's Environmental Health and Safety (EHS) department.[1][2] They will provide guidance based on your specific location's regulations and facilities.

  • Waste Characterization: Since the specific hazards are unknown, the waste should be conservatively classified as hazardous. It should be identified as "Hazardous Waste, Chemical, n.o.s. (not otherwise specified)" with the chemical name "this compound" and CAS number "2227549-00-8" clearly indicated.

  • Container Selection: Use a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name and CAS number, the date accumulation started, and the name of the principal investigator or laboratory contact.[1][3]

  • Segregation: Store the waste container in a designated and secure area, segregated from incompatible materials.[1][3]

  • Accumulation: Do not accumulate large quantities of waste. Adhere to your institution's limits for hazardous waste storage in a satellite accumulation area.

  • Disposal Request: When the container is full or ready for disposal, follow your institution's procedures to request a pickup from a certified hazardous waste disposal vendor.[1][4] Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][5]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.

By adhering to these conservative and systematic procedures, laboratory professionals can ensure the safe and compliant disposal of research chemicals like this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and when in doubt, seek guidance from qualified EHS professionals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BI 01383298
Reactant of Route 2
Reactant of Route 2
BI 01383298

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.